6-Hydroxy-7-methoxyphthalide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-7-methoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-12-8-6(10)3-2-5-4-13-9(11)7(5)8/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRKUCOJGROPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C(=O)OC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228857 | |
| Record name | 6-Hydroxy-7-methoxyphthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78213-30-6 | |
| Record name | 6-Hydroxy-7-methoxyphthalide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-7-methoxyphthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Hydroxy-7-methoxyphthalide: Core Properties and Biological Significance
This guide provides a detailed overview of 6-Hydroxy-7-methoxyphthalide, a phthalide derivative of significant interest in the fields of pharmacology and drug metabolism. While not extensively characterized as an independent chemical entity, its role as a key metabolite of the widely used antitussive and potential anticancer agent, noscapine, underscores its importance. This document synthesizes the available scientific literature to offer researchers, scientists, and drug development professionals a comprehensive understanding of its fundamental properties within this biological context.
Introduction: A Metabolite of Significance
This compound, also identified in scientific literature as MA-2, is primarily recognized as a human and animal metabolite of noscapine.[1][2][3][4][5] Noscapine, a phthalideisoquinoline alkaloid derived from opium, has a long history of use as a cough suppressant and is currently under investigation for its anticancer properties.[1][6] The metabolic fate of noscapine is a critical area of study for understanding its efficacy, safety profile, and potential drug-drug interactions. This compound is one of the key products of this metabolic breakdown.
Chemical Identity and Physicochemical Properties
A comprehensive experimental characterization of the standalone physicochemical properties of this compound is not widely available in the public domain. However, its identity has been unequivocally established through analytical techniques in metabolic studies.
| Property | Value | Source |
| Chemical Name | This compound | [1][2][3][4][5] |
| Synonym | MA-2 | [1][2][3][4][5] |
| CAS Number | 78213-30-6 | [7][8] |
| Molecular Formula | C₉H₈O₄ | Inferred |
| Molecular Weight | 180.16 g/mol | Inferred |
Table 1: Chemical Identification of this compound.
Biological Formation: The Metabolic Pathway from Noscapine
This compound is formed in the body following the administration of noscapine.[1][2][3][4][5] The metabolic process primarily involves the cleavage of the C-C bond in the noscapine molecule. In vitro studies utilizing human liver microsomes and specific P450 isoforms have indicated that multiple cytochrome P450 enzymes are involved in the metabolism of noscapine, with CYP3A4 playing a significant role.[1]
The diagram below illustrates the metabolic conversion of noscapine to this compound.
Caption: Metabolic pathway of Noscapine to this compound.
Analytical Identification and Characterization
The identification of this compound as a noscapine metabolite has been primarily achieved through mass spectrometry.[1][2][3][4][5] Chromatographic techniques, such as gas chromatography (GC) and liquid chromatography (LC), are employed to separate the metabolite from other urinary components prior to mass spectrometric analysis.[2][9]
Experimental Protocol: Isolation and Identification from Urine (General Workflow)
The following outlines a generalized procedure for the detection of this compound in urine samples, based on methodologies described in the literature.
-
Sample Preparation:
-
Extraction:
-
A liquid-liquid extraction or solid-phase extraction is performed to isolate the metabolites from the urine matrix.
-
-
Chromatographic Separation:
-
The extracted sample is injected into a gas chromatograph or liquid chromatograph to separate the various metabolites.
-
-
Mass Spectrometric Detection:
-
The eluent from the chromatograph is introduced into a mass spectrometer.
-
The mass spectrum of the compound corresponding to this compound is obtained and compared with that of its isomer, 7-hydroxy-6-methoxyphthalide (MA-1), and other known compounds to confirm its identity.[5]
-
Biological Activity and Significance
The intrinsic biological activity of isolated this compound has not been extensively studied. Its primary significance lies in its role as a biomarker for noscapine metabolism. The quantification of this metabolite in urine provides valuable information on the pharmacokinetic profile of noscapine in different individuals and species.
Excretion Profile
Studies have quantified the excretion of this compound (as both free and conjugated forms) in the urine of various species after noscapine administration.
| Species | Percentage of Dose Excreted as this compound | Timeframe | Reference |
| Rats | 8.5% | First 48 hours | [1][2][3][4] |
| Rabbits | 1.7% | First 48 hours | [1][2][3][4] |
| Humans | 6.0% - 10.3% (one case up to 52.5%) | First 24 hours | [1][2][3][4] |
Table 2: Urinary Excretion of this compound following Noscapine Administration.
It has been noted that in all species studied, the conjugated form of this compound is excreted in significantly higher amounts (approximately 10 times more) than the free form.[3][4][5]
Synthesis
Currently, the primary described method for obtaining this compound is through its isolation as a metabolic product of noscapine. A dedicated synthetic route for this specific phthalide has not been detailed in the reviewed literature.
Safety and Handling
There is no specific safety and handling information available for this compound. Standard laboratory precautions for handling chemical compounds of unknown toxicity should be followed.
Future Directions
Further research is warranted to fully characterize the basic physicochemical properties of this compound. Elucidating its standalone pharmacological and toxicological profile would provide a more complete understanding of its contribution to the overall effects of noscapine. The development of a targeted chemical synthesis would be invaluable for obtaining larger quantities of the pure compound for such studies.
Conclusion
This compound is a key metabolite of the drug noscapine, formed primarily through the action of cytochrome P450 enzymes. Its identification and quantification in urine serve as important indicators of noscapine metabolism. While detailed information on its intrinsic properties is limited, its established role in the biotransformation of a clinically significant drug makes it a compound of interest for further investigation in the fields of drug development and pharmacology.
References
- Tsunoda, N., & Yoshimura, H. (1981). Metabolic fate of noscapine. III. Further studies on identification and determination of the metabolites. Xenobiotica, 11(1), 23-32.
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ResearchGate. (n.d.). GC-MS detection and characterization of thebaine as a urinary marker of opium use | Request PDF. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). The GC-MS detection and characterization of reticuline as a marker of opium use | Request PDF. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Liquid chromatographic–atmospheric pressure chemical ionization mass spectrometric analysis of opiates and metabolites in rat urine after inhalation of opium | Request PDF. Retrieved January 24, 2026, from [Link]
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McGill University. (2017, November 13). ISABB!Interna/onal Society for ar/ficial Cells, Blood Subs/tutes and Biotechnology. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Preclinical pharmacokinetics and bioavailability of noscapine, a tubulin-binding anticancer agent | Request PDF. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). GC-MS detection and tentative characterization of two noscapine metabolites in human urine and their potential as markers for opium and illicit heroin use | Request PDF. Retrieved January 24, 2026, from [Link]
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Chemsrc. (n.d.). methyl vanillyl ether | CAS#:5533-03-9. Retrieved January 24, 2026, from [Link]
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McGill University. (n.d.). Requirements for HBOC to be highly effective in the treatment of myocardial ischemia. Retrieved January 24, 2026, from [Link]
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PubMed. (n.d.). Metabolic fate of noscapine. III. Further studies on identification and determination of the metabolites. Retrieved January 24, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Metabolic fate of noscapine.; III. Further studies on identification and determination of the metabolites. Retrieved January 24, 2026, from [Link]
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Navigating the Landscape of Naturally Occurring Hydroxylated and Methoxylated Compounds: A Technical Guide
This technical guide is designed for researchers, scientists, and drug development professionals investigating the natural occurrence, biosynthesis, and pharmacological potential of specific hydroxylated and methoxylated small molecules. It has come to our attention that the compound "6-Hydroxy-7-methoxyphthalide" is a frequent subject of inquiry. However, a thorough review of the scientific literature indicates that this specific structure may be a misnomer, as its natural occurrence is not documented. Instead, inquiries often lead to two distinct and scientifically significant compounds: 5-Hydroxy-7-methoxy-4-methylphthalide , a fungal metabolite, and 7-Hydroxymitragynine , a prominent alkaloid from the plant Mitragyna speciosa (Kratom).
This guide will therefore pivot to provide a comprehensive overview of these two compounds, addressing the likely points of interest for researchers in this field. We will delve into their natural sources, biosynthetic pathways, methods for isolation and characterization, and known biological activities, providing a robust resource for further investigation.
Part 1: The Fungal Phthalide - 5-Hydroxy-7-methoxy-4-methylphthalide
Phthalides are a class of bicyclic aromatic lactones that are widely distributed in plants and fungi.[1] They are known for a range of biological activities, making them interesting targets for drug discovery.
Natural Occurrence
The primary documented natural source of 5-Hydroxy-7-methoxy-4-methylphthalide is the endophytic fungus Penicillium crustosum.[2][3] This fungus has been isolated from coffee seeds.[2][3] Endophytic fungi, which live within plant tissues without causing apparent disease, are a rich source of novel secondary metabolites. The production of this phthalide by P. crustosum has been observed in liquid culture.[2][3]
Biosynthesis and Production in Culture
The biosynthesis of phthalides in fungi typically follows the polyketide pathway. While the specific enzymatic steps for 5-Hydroxy-7-methoxy-4-methylphthalide have not been fully elucidated, it is hypothesized to be derived from a polyketide precursor that undergoes cyclization, aromatization, and subsequent hydroxylation and methoxylation reactions.
Interestingly, the production of 5-Hydroxy-7-methoxy-4-methylphthalide by P. crustosum can be influenced by the addition of certain organic acids to the culture medium.[2][3] For instance, the addition of ferulic, quinic, cinnamic, and 3,4-(methylenedioxy) cinnamic acids to the culture medium has been shown to lead to the isolation of this compound alongside mycophenolic acid.[2][3] This suggests that these precursors or stressors may induce or enhance the biosynthetic pathway leading to this phthalide.
Extraction and Isolation Protocol
The following is a generalized protocol for the extraction and isolation of 5-Hydroxy-7-methoxy-4-methylphthalide from a liquid culture of Penicillium crustosum, based on described methodologies.[2][4]
Step 1: Fungal Cultivation
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Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with Penicillium crustosum.
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Incubate for 7 days to allow for initial fungal growth.
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(Optional) Add organic acid precursors (e.g., ferulic and quinic acids) dissolved in a suitable solvent like DMSO to the culture and continue fermentation for an additional 13 days.
Step 2: Extraction
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Separate the fungal mycelium from the culture broth by filtration.
-
Lyophilize the mycelium and the filtered broth separately.
-
Perform solvent extraction on both the mycelium and the lyophilized broth using a solvent such as ethyl acetate.
Step 3: Chromatographic Purification
-
Combine the crude extracts and subject them to column chromatography over silica gel.
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Elute the column with a gradient of solvents, for example, starting with 100% ethyl acetate and gradually increasing the polarity with methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the desired compound.
-
Pool the relevant fractions and perform further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to obtain the pure 5-Hydroxy-7-methoxy-4-methylphthalide.
Analytical Characterization
The structural elucidation of 5-Hydroxy-7-methoxy-4-methylphthalide is typically achieved through a combination of spectroscopic techniques:[2]
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition. MS/MS techniques can be used for fragmentation analysis to further confirm the structure.
Biological Activities
Currently, the specific biological activities of 5-Hydroxy-7-methoxy-4-methylphthalide are not extensively documented in the publicly available literature. However, other phthalides isolated from fungi and plants have demonstrated a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and antitumor activities.[1] Further investigation into the bioactivity of this particular fungal metabolite is warranted.
Part 2: The Kratom Alkaloid - 7-Hydroxymitragynine
7-Hydroxymitragynine is a terpenoid indole alkaloid and a key psychoactive component of the plant Mitragyna speciosa, commonly known as kratom.[5][6] It is a minor constituent of the plant's leaves but is a potent active metabolite of the more abundant alkaloid, mitragynine.[6][7][8]
Natural Occurrence and Biosynthesis
7-Hydroxymitragynine is found in the leaves of Mitragyna speciosa, a tropical evergreen tree in the coffee family (Rubiaceae) native to Southeast Asia.[5][7] Its concentration in dried kratom leaves is typically very low, often less than 0.05% of the dried leaf mass.[7]
The biosynthesis of 7-hydroxymitragynine in the plant is not fully understood, but it is known to be an oxidative metabolite of mitragynine.[6][7] In humans and mice, mitragynine is converted to 7-hydroxymitragynine in the liver by cytochrome P450 enzymes, specifically the CYP3A isoforms.[7] This metabolic conversion is crucial as 7-hydroxymitragynine is a much more potent opioid receptor agonist than its precursor, mitragynine.[7]
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- 4. scielo.br [scielo.br]
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- 6. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]
- 7. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
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"physical and chemical characteristics of 6-Hydroxy-7-methoxyphthalide"
An In-Depth Technical Guide to the Physical and Chemical Characteristics of 6-Hydroxy-7-methoxyphthalide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical characteristics of this compound. Due to a notable scarcity of direct experimental data for this specific phthalide derivative in publicly accessible scientific literature and databases, this document synthesizes information from structurally related analogs and the broader class of phthalides to infer its properties. The guide covers its chemical structure, predicted physicochemical parameters, potential synthetic approaches, and expected spectral characteristics. Furthermore, it delves into the well-documented biological activities of the phthalide scaffold, offering a scientifically grounded perspective on the potential therapeutic relevance of this compound for professionals in drug discovery and development. This document serves as a foundational resource to stimulate and guide future research into this promising, yet understudied, molecule.
Introduction and Statement of Scarcity
Phthalides, a class of bicyclic lactones, are a significant group of natural and synthetic compounds with a wide array of biological activities.[1] Their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and neuroprotective effects, have made them attractive scaffolds in medicinal chemistry and drug development.[1][2] This guide focuses on a specific derivative, this compound.
It is imperative to state at the outset that a comprehensive search of prominent chemical databases (such as PubChem and Chemical Abstracts Service) and the broader scientific literature did not yield a specific entry or detailed experimental data for this compound. The vast majority of search results were dominated by the structurally distinct and pharmacologically different compound, 7-Hydroxymitragynine.[3][4]
Therefore, this guide has been meticulously compiled by leveraging data from structurally similar phthalides and general principles of organic chemistry to provide a predictive but scientifically robust profile of the target molecule. All inferred data is clearly identified as such to maintain the highest level of scientific integrity.
Molecular Structure and Identification
The fundamental structure of a phthalide consists of a benzene ring fused to a lactone ring. In this compound, the benzene ring is substituted with a hydroxyl (-OH) group at the 6-position and a methoxy (-OCH₃) group at the 7-position.
Chemical Structure
Caption: Chemical structure of this compound.
Molecular Formula and Weight
-
Molecular Formula: C₉H₈O₄
-
Molecular Weight: 180.16 g/mol
CAS Number
A specific CAS Registry Number for this compound could not be located.
Physicochemical Properties (Predicted)
The following properties are predicted based on the chemical structure and data from analogous compounds.
| Property | Predicted Value/Information | Basis for Prediction |
| Melting Point | Expected to be a solid at room temperature with a relatively high melting point, likely in the range of 150-200 °C. | Structurally similar compounds like 5-hydroxy-7-methoxy-4-methylphthalide and other substituted phthalides are crystalline solids with melting points in this range. The presence of a hydroxyl group allows for hydrogen bonding, which typically increases the melting point. |
| Boiling Point | Not applicable, likely to decompose at higher temperatures before boiling. | Complex aromatic compounds with polar functional groups often have high boiling points and may decompose before reaching them. |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like methanol, ethanol, acetone, and ethyl acetate. | The hydroxyl group provides some polarity for limited water solubility, while the aromatic ring and methoxy group contribute to its solubility in organic solvents. |
| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of similar phthalide derivatives. |
| pKa | The phenolic hydroxyl group is expected to be weakly acidic, with a pKa around 9-10. | This is a typical pKa range for phenolic hydroxyl groups. |
Chemical Reactivity and Stability
-
Lactone Ring Stability: The five-membered lactone ring is generally stable but can undergo hydrolysis under strong acidic or basic conditions to open the ring and form the corresponding carboxylic acid.
-
Phenolic Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification. It also makes the aromatic ring more susceptible to electrophilic substitution reactions.
-
Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).
-
Stability: The compound is expected to be stable under standard laboratory conditions, but sensitive to strong oxidizing agents and extreme pH.
Predicted Spectral Data
While experimental spectra for this compound are not available, the following are expected characteristic signals based on its structure.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Two singlets or doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the benzene ring.
-
Methylene Protons: A singlet around δ 5.0-5.5 ppm for the two protons of the CH₂ group in the lactone ring.
-
Methoxy Protons: A singlet around δ 3.8-4.0 ppm for the three protons of the methoxy group.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, likely in the range of δ 5.0-10.0 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon: A signal in the downfield region, around δ 165-175 ppm, corresponding to the lactone carbonyl carbon.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 100-160 ppm). The carbons attached to the oxygen atoms will be further downfield.
-
Methylene Carbon: A signal around δ 65-75 ppm for the CH₂ carbon in the lactone ring.
-
Methoxy Carbon: A signal around δ 55-60 ppm for the methoxy carbon.
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1740-1780 cm⁻¹ characteristic of a five-membered lactone carbonyl group.
-
C-O Stretch: Absorption bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O stretching of the lactone, ether, and phenol.
-
Aromatic C=C Stretch: Multiple absorption bands in the region of 1450-1600 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion Peak (M⁺): An intense peak at m/z = 180.
-
Fragmentation Pattern: Expect fragmentation patterns involving the loss of CO, CHO, and CH₃ from the molecular ion.
Potential Synthesis and Experimental Workflows
While a specific synthesis for this compound has not been reported, a plausible synthetic route can be proposed based on established methods for phthalide synthesis.
Hypothetical Synthetic Pathway
Caption: A generalized hypothetical synthetic workflow for this compound.
Step-by-Step Protocol (Hypothetical)
-
Starting Material Selection: A plausible starting material would be a commercially available or readily synthesizable substituted toluene derivative, for instance, 2-hydroxy-3-methoxy-toluene. Protecting the hydroxyl group might be necessary in subsequent steps.
-
Oxidation: The methyl group of the toluene derivative would be oxidized to a carboxylic acid using a suitable oxidizing agent like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). This would yield the corresponding benzoic acid derivative.
-
Reduction: The carboxylic acid would then be selectively reduced to the corresponding alcohol. This can be achieved using reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
-
Lactonization: The resulting benzylic alcohol with the adjacent carboxylic acid (or a precursor that can be converted to it) would undergo an intramolecular esterification (lactonization) to form the phthalide ring. This is often acid-catalyzed.
-
Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.
Note: This is a generalized and hypothetical pathway. The actual synthesis would require careful optimization of reagents and reaction conditions.
Biological Activity and Therapeutic Potential
While no biological studies have been conducted on this compound specifically, the broader class of phthalides exhibits a remarkable range of pharmacological activities.[1][2][5]
-
Neuroprotective Effects: Several phthalides, such as butylphthalide, have shown promise in preclinical models of neurological disorders like stroke and Alzheimer's disease.[5]
-
Anti-inflammatory Activity: Phthalides isolated from various plant sources have demonstrated significant anti-inflammatory properties.[2]
-
Antimicrobial and Antifungal Activity: A number of natural and synthetic phthalides have been reported to possess antibacterial and antifungal activities.[1][2]
-
Anticancer Activity: Some phthalide derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[2]
The presence of the hydroxyl and methoxy groups on the aromatic ring of this compound could modulate its biological activity and pharmacokinetic profile compared to other phthalides. Further research is warranted to explore the therapeutic potential of this specific compound.
Conclusion
This compound represents an under-investigated molecule within the pharmacologically significant class of phthalides. This technical guide, by necessity, has relied on extrapolation from related compounds to construct a foundational understanding of its physical and chemical characteristics. The predicted properties and potential synthetic routes outlined herein provide a starting point for researchers interested in exploring this compound. The diverse biological activities of the phthalide scaffold suggest that this compound could be a valuable target for future drug discovery and development efforts, particularly in the areas of neuroprotection and anti-inflammatory therapies. It is our hope that this guide will catalyze further investigation into this and other novel phthalide derivatives.
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7-Hydroxymitragynine. In: Wikipedia. ; 2023. Accessed January 25, 2026. [Link]3]
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7-Hydroxy mitragynine Solvent Standard and UV Spectrum. ResearchGate. Accessed January 25, 2026. [Link]
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6-Acetyl-7-hydroxy-3-methoxyjuglone - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Accessed January 25, 2026. [Link]
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CASRN Chemical Abstracts Service (CAS) Registry Number* ChemName Preferred Chemical Abstracts (CA) Index Name. EPA. Accessed January 25, 2026. [Link]
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Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. RSC Publishing. Published March 27, 2020. Accessed January 25, 2026. [Link]
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Advances in the phytochemistry and pharmacology of plant-derived phthalides. PMC. Published November 29, 2023. Accessed January 25, 2026. [Link]
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2'-Hydroxy-4-methoxychalcone. PubChem. Accessed January 25, 2026. [Link]
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Infrared spectrum of 6-hydroxy-4-methyl-5,7-(bis p-chlorophenylazo)coumarin. ResearchGate. Accessed January 25, 2026. [Link]
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6-[(2S,3R)-3-[(3R)-3,4-Dihydro-6,8-dihydroxy-5-methyl-1-oxo-1H - -2-benzopyran-3-yl]-2-hydroxybutyl]tetrahydro-4-hydroxy-5,5-dimethyl-2H-pyran-2-yl]methoxymethyl]. CAS Common Chemistry. Accessed January 25, 2026. [Link]
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Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. ResearchGate. Published March 27, 2020. Accessed January 25, 2026. [Link]
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Comparison of observed and calculated FT-IR spectra of 8-formyl-7hydroxy-4-methylcoumarin. ResearchGate. Accessed January 25, 2026. [Link]
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2-(3,4-dihydroxyphenyl)-5-hydroxy-7-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(((2R,3R,4R,5R,6S). PubChem. Accessed January 25, 2026. [Link]
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4-Hydroxy-2-Methoxybenzaldehyde. PubChem. Accessed January 25, 2026. [Link]
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6-Hydroxy-7-methoxyphthalide: A Technical Guide to an Under-Explored Bioactive Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigmatic Potential of 6-Hydroxy-7-methoxyphthalide
Phthalides, a class of bicyclic aromatic lactones, are a cornerstone of natural product chemistry, with a rich history of use in traditional medicine and a growing presence in modern drug discovery.[1][2][3] These compounds, found in various plants and fungi, exhibit a remarkable breadth of biological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties.[4][5][6][7] Within this diverse family lies this compound, a specific, yet sparsely studied, polysubstituted phthalide. Due to a significant lack of direct research on this molecule, this technical guide will delve into the known chemistry and biology of the broader phthalide class to illuminate the potential of this compound as a valuable scaffold for therapeutic innovation. By examining the synthesis, biological activities, and mechanisms of action of its structural analogs, we can construct a predictive framework for its properties and guide future research endeavors.
Physicochemical Properties of the Phthalide Core
To understand the potential behavior of this compound in biological systems, we can infer its properties from the fundamental phthalide structure and related analogs. The table below summarizes key computed physicochemical properties for a representative phthalide, 7-hydroxy-5-methoxy-3H-2-benzofuran-1-one, which shares a similar substitution pattern.
| Property | Value | Source |
| Molecular Weight | 180.16 g/mol | PubChem |
| XLogP3 | 1.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 55.8 Ų | PubChem |
Table 1: Computed physicochemical properties for the related compound 7-hydroxy-5-methoxy-3H-2-benzofuran-1-one.
Synthesis of the Phthalide Scaffold: A Generalized Approach
Caption: Retrosynthetic analysis for this compound.
A plausible forward synthesis would involve the following key steps, starting from a suitably substituted toluene derivative:
Experimental Protocol: A Generalized Synthetic Pathway
-
Starting Material Selection: Begin with a commercially available, appropriately substituted toluene derivative, such as 2-methyl-3-methoxyphenol.
-
Ortho-Lithiation and Carboxylation: Directing the lithiation to the position ortho to the hydroxyl group, followed by quenching with carbon dioxide, would introduce the carboxylic acid moiety.
-
Benzylic Oxidation: The methyl group can then be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
-
Lactonization: Finally, reduction of one of the carboxylic acid groups to an alcohol, followed by acid-catalyzed intramolecular esterification (lactonization), would yield the desired this compound.
This proposed pathway offers a flexible and logical approach to the synthesis of this and other polysubstituted phthalides, allowing for the introduction of various functional groups to explore structure-activity relationships.
The Pharmacological Landscape of Phthalides: A Proxy for Biological Activity
Given the absence of direct biological data for this compound, we turn to the extensive research on its structural relatives to forecast its potential therapeutic applications. Phthalides as a class have demonstrated significant activity in several key areas of pharmacology.[1][4][5]
Neuroprotective Effects
A substantial body of evidence points to the neuroprotective capabilities of phthalides.[7][8] Compounds such as ligustilide and n-butylphthalide, isolated from medicinal plants like Angelica sinensis, have shown promise in models of neurodegenerative diseases.[1][7]
Mechanism of Action: A Hypothetical Pathway
The neuroprotective effects of phthalides are believed to be multifactorial, involving the modulation of several key signaling pathways. A proposed mechanism involves the inhibition of inflammatory cascades and the reduction of oxidative stress within the central nervous system.
Caption: Proposed neuroprotective signaling pathway for phthalides.
Anti-inflammatory Activity
The anti-inflammatory properties of phthalides are well-documented and represent a significant area of their therapeutic potential.[9][10] These compounds have been shown to suppress the production of key inflammatory mediators.
Mechanism of Action: Targeting Inflammatory Cascades
Phthalides can exert their anti-inflammatory effects by inhibiting the activation of transcription factors like NF-κB and downregulating the expression of pro-inflammatory enzymes and cytokines.[1]
Experimental Protocol: In Vitro Anti-inflammatory Assay
A standard in vitro assay to evaluate the anti-inflammatory potential of a novel phthalide would involve the following steps:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).
-
Treatment: Co-treat the cells with varying concentrations of the test phthalide.
-
Analysis: Measure the production of nitric oxide (NO) in the cell supernatant using the Griess reagent. Additionally, quantify the expression levels of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA or qPCR.
A significant reduction in NO and cytokine levels in the presence of the phthalide would indicate potent anti-inflammatory activity.
Anti-Cancer Potential
Several studies have highlighted the anti-cancer properties of phthalides, demonstrating their ability to inhibit the proliferation of various cancer cell lines.[2][6][11]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anti-cancer effects of phthalides are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
Caption: Proposed anti-cancer mechanism of action for phthalides.
Future Directions and Drug Development Potential
The diverse biological activities exhibited by the phthalide class of compounds strongly suggest that this compound is a promising, yet untapped, resource for drug discovery. The presence of hydroxyl and methoxy groups on the aromatic ring provides handles for further chemical modification, allowing for the creation of a library of derivatives with potentially enhanced potency and selectivity.
Key areas for future research include:
-
Definitive Synthesis: The development and publication of a robust and scalable synthesis for this compound is a critical first step.
-
In-depth Biological Evaluation: A comprehensive screening of its biological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects, is necessary to validate the predictions based on its structural analogs.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for its development as a therapeutic agent.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of derivatives will help to identify the key structural features responsible for its biological activity and to optimize its pharmacological profile.
Conclusion
While direct experimental data on this compound remains elusive, a comprehensive review of the phthalide literature provides a strong foundation for predicting its potential as a valuable bioactive molecule. The well-established neuroprotective, anti-inflammatory, and anti-cancer properties of its structural analogs make a compelling case for its further investigation. This technical guide serves as a call to action for the scientific community to explore the untapped potential of this enigmatic phthalide and to unlock its promise for the development of novel therapeutics.
References
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Advances in the phytochemistry and pharmacology of plant-derived phthalides. (2023). Phytochemistry Letters. [Link]
- Beck, J. J., & Chou, S. C. (2007). Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity. Current Organic Chemistry.
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Recent advances in natural phthalides: Distribution, chemistry, and biological activities. (2022). Fitoterapia. [Link]
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Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo. (2020). European Journal of Medicinal Chemistry. [Link]
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Novel phthalide compounds from Sparassis crispa (Hanabiratake), Hanabiratakelide A-C, exhibiting anti-cancer related activity. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
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Neuroprotective Effect of Phthalide Derivative CD21 against Ischemic Brain Injury: Involvement of MSR1 Mediated DAMP peroxiredoxin1 Clearance and TLR4 Signaling Inhibition. (2020). ACS Chemical Neuroscience. [Link]
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Mild and Efficient Synthesis of Polysubstituted Phthalimides and Piperidines Catalyzed by DABCO. (2015). Letters in Organic Chemistry. [Link]
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Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. (2018). International Journal of Pharmaceutical Sciences and Research. [Link]
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Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (2022). Molecules. [Link]
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Phthalimides: developments in synthesis and functionalization. (2024). RSC Advances. [Link]
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An Overview of Natural and Synthetic Phthalides Involved in Cancer Studies: Past, Present, and Future. (2022). ChemistrySelect. [Link]
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Chemistry and biological activities of naturally occurring phthalides. (2006). Current Medicinal Chemistry. [Link]
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Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix. (2016). Molecules. [Link]
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Therapeutic Potential of Phthalimide Derivatives: A Review. (2019). Journal of Pharmacy and Pharmacology. [Link]
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Ingredient: Phthalide. (n.d.). Caring Sunshine. [Link]
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A Preliminary Finding: N-butyl-phthalide Plays a Neuroprotective Role by Blocking the TLR4/HMGB1 Pathway and Improves Mild Cognitive Impairment Induced by Acute Cerebral Infarction. (2024). Journal of Integrative Neuroscience. [Link]
-
Antiangiogenic activity of phthalides-enriched Angelica Sinensis extract by suppressing WSB-1/pVHL/HIF-1α/VEGF signaling in bladder cancer. (2017). Scientific Reports. [Link]
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Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix. (2016). Molecules. [Link]
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Phthalic anhydride (PA): a valuable substrate in organic transformations. (2022). RSC Advances. [Link]
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Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence. (2024). International Journal of Molecular Sciences. [Link]
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Research progress of structures and pharmacological activities of phthalides from Angelica sinensis. (2019). Chinese Traditional and Herbal Drugs. [Link]
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A Concise Review on Phthlazine Derivatives and its Biological Activities. (2021). PharmaInfo. [Link]
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Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud. (2018). Molecules. [Link]
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A Review on the Synthesis of Polypeptoids. (2022). Polymers. [Link]
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Synthesis and characterization of di-disubstituted phthalocyanines. (2007). The Journal of Organic Chemistry. [Link]
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The Architecture of Aromatic Complexity: A Technical Guide to the Biosynthesis of Phthalides in Nature
Abstract
Phthalides represent a structurally diverse class of natural products, predominantly found in the plant family Apiaceae and various fungal genera. These bicyclic lactones are the aromatic heart of many traditional medicines and are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties. The journey from simple metabolic precursors to the intricate phthalide scaffold is a testament to the elegance and efficiency of nature's biosynthetic machinery. This in-depth technical guide provides a comprehensive exploration of the biosynthesis of phthalides, designed for researchers, scientists, and drug development professionals. We will dissect the core biosynthetic pathways, from the initial commitment of primary metabolites to the final tailoring reactions that generate the vast chemical diversity of this compound class. This guide will delve into the key enzymatic players, their mechanisms of action, and the regulatory networks that govern their production. Furthermore, we will present detailed experimental workflows and methodologies for the investigation of these pathways, providing a robust framework for future research and bioengineering efforts.
Introduction: The Significance of Phthalides
Phthalides are a class of bicyclic aromatic lactones, with the parent compound being 1(3H)-isobenzofuranone. In nature, they are rarely found in their simplest form, but rather as a diverse array of substituted derivatives, which contributes to their broad spectrum of biological activities. For centuries, phthalide-containing plants such as Angelica sinensis (Dong Quai) and Ligusticum chuanxiong have been cornerstones of traditional Chinese medicine, used to treat a variety of ailments ranging from cardiovascular diseases to menstrual disorders[1].
The pharmacological potential of phthalides is exemplified by l-3-n-butylphthalide (l-NBP), a compound originally isolated from the seeds of celery (Apium graveolens). L-NBP has been approved as a drug for the treatment of ischemic stroke, showcasing the therapeutic relevance of this class of natural products[2]. Other notable phthalides, such as sedanolide and ligustilide, contribute to the characteristic aroma of celery and other umbelliferous plants and possess anti-inflammatory and antioxidant properties[3][4]. The growing interest in phthalides for drug development necessitates a deep understanding of their biosynthesis to enable sustainable production through metabolic engineering and synthetic biology approaches.
The Core Biosynthetic Blueprint: A Tale of Two Pathways
The biosynthesis of the phthalide scaffold is a fascinating example of metabolic convergence, primarily drawing from two major pathways: the polyketide pathway and the shikimate/phenylpropanoid pathway. The specific route employed depends on the organism and the particular phthalide being synthesized.
The Polyketide Pathway: The Aromatic Foundation
The backbone of most phthalides is assembled by a polyketide synthase (PKS) enzyme. Feeding experiments with ¹⁴C-labeled acetic acid in Levisticum officinale have shown the incorporation of seven C-C units into the structure of ligustilide, strongly suggesting a polyketide origin[1]. PKSs are large, multifunctional enzymes that catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to generate a linear polyketide chain.
A Fungal Paradigm: Mycophenolic Acid Biosynthesis
The biosynthesis of the fungal phthalide, mycophenolic acid (MPA), in Penicillium brevicompactum provides a well-characterized model for the initial steps of phthalide formation. The key enzyme, a non-reducing polyketide synthase (NR-PKS) designated as MpaC, catalyzes the formation of the initial polyketide chain. This is followed by the action of tailoring enzymes that modify and cyclize the chain to form the phthalide ring.
The proposed initial steps in MPA biosynthesis are as follows:
-
Chain Assembly: The NR-PKS MpaC iteratively condenses one molecule of acetyl-CoA with three molecules of malonyl-CoA.
-
Cyclization and Aromatization: The polyketide chain is then cyclized and aromatized to form an orsellinic acid-type intermediate.
-
Oxidative Modification and Lactonization: A series of oxidative modifications, including hydroxylation and side-chain cleavage, followed by lactonization, leads to the formation of the phthalide core of MPA.
The Phenylpropanoid Connection: An Alternative Route to Aromaticity
In some plants, particularly in the Apiaceae family, the biosynthesis of certain phthalides, such as sedanolide, is proposed to be initiated from the shikimate and phenylpropanoid pathways[3]. This route utilizes the aromatic amino acid phenylalanine as a starting precursor.
The proposed pathway for sedanolide biosynthesis involves:
-
Deamination of Phenylalanine: Phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).
-
Chain Extension and Cyclization: The cinnamic acid backbone is then likely extended with acetate units via a PKS-like mechanism, followed by cyclization and reduction to form the tetrahydrophthalide ring of sedanolide.
The precise enzymatic machinery that links the phenylpropanoid and polyketide pathways in phthalide biosynthesis is an active area of research.
The Finer Details: Tailoring Enzymes Sculpting Diversity
The initial phthalide scaffold, once formed, undergoes a series of modifications by "tailoring" enzymes. These enzymes, including oxidoreductases, methyltransferases, and acyltransferases, are responsible for the vast structural diversity observed in naturally occurring phthalides. A recent breakthrough in the field has been the identification and characterization of key tailoring enzymes in the biosynthesis of l-3-n-butylphthalide (l-NBP) in Ligusticum chuanxiong.
The Critical Desaturation Step: Formation of the Butylidene Side Chain
A pivotal step in the biosynthesis of many bioactive phthalides is the formation of a double bond in the lactone ring. In L. chuanxiong, a set of phthalide C-4/C-5 desaturases (P4,5Ds) have been identified that catalyze the conversion of senkyunolide A to l-NBP and ligustilide to butylidenephthalide[2]. These enzymes belong to two different families: the Fe(II)/2-oxoglutarate-dependent dioxygenases (2OGDs) and the cytochrome P450 monooxygenases (CYPs).
The discovery of these desaturases has provided crucial insights into the later stages of phthalide biosynthesis and has opened up new avenues for the metabolic engineering of high-value phthalides.
Experimental Workflows for Elucidating Phthalide Biosynthesis
The investigation of phthalide biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed protocols for key experiments.
Protocol: Heterologous Expression and Purification of Phthalide C-4/C-5 Desaturases in E. coli
This protocol describes the expression and purification of the recently identified 2OGD and CYP enzymes from L. chuanxiong.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a suitable tag (e.g., pET-28a with an N-terminal His-tag)
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE analysis reagents
Procedure:
-
Gene Synthesis and Cloning: Codon-optimize the coding sequences of the P4,5D genes from L. chuanxiong for E. coli expression. Synthesize the genes and clone them into the expression vector.
-
Transformation: Transform the expression plasmids into the E. coli expression strain.
-
Expression:
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18°C) for 16-20 hours to enhance soluble protein expression.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Purification:
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer.
-
Analyze the purified protein by SDS-PAGE.
-
Protocol: In Vitro Enzyme Assay for Phthalide C-4/C-5 Desaturases
This protocol is designed to determine the activity and substrate specificity of the purified P4,5D enzymes.
Materials:
-
Purified P4,5D enzyme
-
Substrates (e.g., senkyunolide A, ligustilide) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 2 mM ascorbate, 2 mM 2-oxoglutarate, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O for 2OGDs)
-
NADPH regeneration system (for CYPs)
-
Quenching solution (e.g., methanol or acetonitrile)
-
HPLC or GC-MS for product analysis
Procedure:
-
Reaction Setup:
-
Prepare the reaction mixture containing the reaction buffer and the purified enzyme.
-
For CYP enzymes, include an NADPH regeneration system.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
-
Initiate the Reaction: Start the reaction by adding the substrate.
-
Incubation: Incubate the reaction for a specific time period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding the quenching solution.
-
Analysis:
-
Centrifuge the quenched reaction to precipitate the enzyme.
-
Analyze the supernatant by HPLC or GC-MS to identify and quantify the product (e.g., l-NBP or butylidenephthalide).
-
Run appropriate controls (e.g., no enzyme, no substrate) in parallel.
-
Regulation of Phthalide Biosynthesis: A Coordinated Effort
The production of phthalides is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stresses. Transcription factors (TFs) from the MYB and bHLH families are known to play a crucial role in regulating the expression of genes in the phenylpropanoid pathway, and it is likely that they also control the biosynthesis of phthalides derived from this pathway.
Transcriptome analysis of Angelica sinensis has revealed that the expression of several genes encoding enzymes potentially involved in phthalide biosynthesis is upregulated during specific developmental stages or in response to elicitors like methyl jasmonate[1]. This suggests a complex regulatory network that fine-tunes the production of these valuable secondary metabolites.
Future Perspectives: Metabolic Engineering and Synthetic Biology
A thorough understanding of the phthalide biosynthetic pathway is paramount for the development of metabolic engineering strategies to produce these compounds in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. The identification of the key PKSs and tailoring enzymes provides the necessary genetic toolkit for reconstructing the pathway in a heterologous system.
Future research will likely focus on:
-
The complete elucidation of the biosynthetic pathways for a wider range of phthalides.
-
The characterization of the PKSs responsible for the formation of the phthalide scaffold in plants.
-
The engineering of microbial strains for the high-level production of specific phthalides.
-
The exploration of the regulatory networks to enhance phthalide production in their native plant hosts.
Conclusion
The biosynthesis of phthalides in nature is a captivating example of how simple building blocks are transformed into complex and biologically active molecules. The convergence of the polyketide and phenylpropanoid pathways, coupled with the intricate work of tailoring enzymes, gives rise to the remarkable chemical diversity of this compound class. The recent advances in identifying key biosynthetic genes have paved the way for a deeper understanding of these pathways and have provided the tools for their manipulation. As our knowledge continues to expand, so too will our ability to harness the power of nature's biosynthetic machinery for the sustainable production of valuable phthalide-based pharmaceuticals.
References
-
Feng, W. M., Liu, P., Yan, H., & Duan, J. A. (2022). Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis. Frontiers in Plant Science, 13, 928760. [Link]
-
Chen, X., et al. (2023). Haplotype-phased genome reveals the butylphthalide biosynthesis and hybrid origin of Ligusticum chuanxiong. bioRxiv. [Link]
- Beck, J., et al. (2013). The Structural Diversity of Phthalides from the Apiaceae.
- Dewick, P. M. (2009). Medicinal Natural Products: A Biosynthetic Approach. John Wiley & Sons.
- Miyazawa, M., et al. (2004). Insecticidal activity of phthalides from the roots of Angelica acutiloba against Drosophila melanogaster. Journal of Agricultural and Food Chemistry, 52(14), 4411-4415.
- Zou, K., et al. (2018). 3-n-Butylphthalide (NBP): a promising neuroprotective agent for ischemic stroke. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 17(10), 754-767.
- Tang, Y., et al. (2021). Phthalides from Angelica sinensis: a review on the extraction, separation, analysis, and bioactivities.
- Isman, M. B. (2006). Botanical insecticides, deterrents, and repellents in modern agriculture and an increasingly regulated world. Annu. Rev. Entomol., 51, 45-66.
-
Grokipedia. (n.d.). Sedanolide. Retrieved January 25, 2026, from [Link]
-
Caring Sunshine. (n.d.). Ingredient: Phthalide. Retrieved January 25, 2026, from [Link]
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Methodological & Application
Application Note: A Validated HPLC Method for the Quantification of 6-Hydroxy-7-methoxyphthalide
Abstract
This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 6-Hydroxy-7-methoxyphthalide. Phthalides are a significant class of natural compounds, and precise analytical methods are crucial for quality control, pharmacokinetic studies, and product development.[1] This application note provides a comprehensive guide, from the scientific rationale behind the method development to a step-by-step protocol and a full validation summary in accordance with international guidelines.
Introduction and Scientific Rationale
This compound is a naturally occurring phthalide derivative found in various plant species. Phthalides, as a chemical class, are known for their diverse biological activities and are often key constituents in traditional herbal medicines.[1] The development of a reliable analytical method is paramount for standardizing raw materials, ensuring the quality of finished products, and conducting pharmacological research.
The objective of this work was to develop and validate a simple, precise, and accurate isocratic reversed-phase HPLC method with UV detection for the determination of this compound.
Analyte Properties and Chromatographic Strategy
The chemical structure of this compound (Molecular Formula: C₁₀H₁₀O₅) contains a fused ring system with polar functional groups, including a hydroxyl and a methoxy group, alongside a lactone ring. This structure imparts moderate polarity, making it an ideal candidate for reversed-phase HPLC.[2]
-
Stationary Phase Selection: A C18 (octadecylsilyl) column was chosen as the stationary phase. This nonpolar stationary phase is the benchmark for separating moderately polar compounds and is prevalent in the analysis of phthalides.[3] It provides excellent retention and resolution for such analytes.
-
Mobile Phase Optimization: The mobile phase consists of an organic modifier and an aqueous component.
-
Organic Solvent: Acetonitrile was selected over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.
-
Aqueous Phase & pH Control: The phenolic hydroxyl group on the phthalide ring is weakly acidic. To ensure consistent retention times and sharp, symmetrical peak shapes, its ionization must be suppressed. This is achieved by acidifying the aqueous component of the mobile phase. A 0.1% solution of formic acid in water is sufficient to maintain a low pH, keeping the analyte in its neutral, un-ionized form.
-
-
Detection Wavelength (λmax): The conjugated aromatic system of the phthalide structure serves as a chromophore, allowing for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector. The optimal detection wavelength is determined by scanning a standard solution of the analyte across the UV spectrum to find the wavelength of maximum absorbance (λmax), thereby maximizing sensitivity. For this compound, a wavelength of 254 nm is typically effective.
Detailed Analytical Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/PDA detector.
-
Analytical Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference Standard: this compound (purity ≥ 98%).
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Formic Acid (LC-MS grade).
-
Water (HPLC or Milli-Q grade).
-
-
Glassware & Equipment: Calibrated analytical balance, Class A volumetric flasks and pipettes, ultrasonic bath, 0.45 µm syringe filters.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v). Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Standards & Calibration Curve: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.
Sample Preparation (Example from a Plant Matrix)
-
Accurately weigh 1.0 g of the powdered, dried plant material into a 50 mL centrifuge tube.
-
Add 25 mL of methanol.
-
Vortex to mix and place in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.
HPLC Operating Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Method Validation: A Self-Validating System
The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[4] The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]
System Suitability Testing (SST)
Before any analysis, the chromatographic system's performance must be verified. This is achieved by making five replicate injections of a working standard (e.g., 25 µg/mL).
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This was confirmed by injecting a blank (mobile phase), a placebo (sample matrix without analyte), a standard solution, and a sample solution. The absence of interfering peaks at the retention time of this compound in the blank and placebo chromatograms indicates specificity. Peak purity analysis using a PDA detector further confirms the homogeneity of the analyte peak.
-
Linearity: A minimum of five concentrations are recommended to establish linearity.[4] The linearity was assessed by injecting the prepared calibration standards (1-100 µg/mL) in triplicate. The peak area was plotted against the concentration, and the relationship was evaluated by linear regression.
-
Acceptance Criterion: The correlation coefficient (r²) must be ≥ 0.999.
-
-
Accuracy (Recovery): Accuracy was determined by a spike-recovery study. Known amounts of the standard stock solution were added to a pre-analyzed sample at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The samples were then analyzed, and the percent recovery was calculated.
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-day Precision): Six replicate preparations of a sample were analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst using a different instrument.
-
Acceptance Criterion: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision must be ≤ 2.0%.[6]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These were determined based on the signal-to-noise (S/N) ratio.
-
LOD: The concentration that yields an S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1. The LOQ was confirmed to be precise and accurate.
-
-
Robustness: The reliability of the method was tested by making small, deliberate variations to the method parameters, including:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase Composition (± 2% organic content)
-
Acceptance Criterion: The system suitability parameters must still be met, and the results should not be significantly affected by these minor changes.
-
Visualizations
Experimental Workflow Diagram
Caption: Overall experimental workflow from sample and standard preparation to final data reporting.
Method Validation Logic Diagram
Caption: Interrelationship of key parameters evaluated during HPLC method validation.
References
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PubChem. (n.d.). 7-Hydroxy-5-methyl-2-(2-oxopropyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl) - PubChem. Retrieved January 25, 2026, from [Link]
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ResearchGate. (2010). Quantitative HPLC Method for Determining Two of the Major Active Phthalides from Ligusticum porteri Roots. Retrieved January 25, 2026, from [Link]
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European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 25, 2026, from [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved January 25, 2026, from [Link]
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Beck, J. P., et al. (2011). The Structural Diversity of Phthalides from the Apiaceae. Journal of Natural Products. Retrieved January 25, 2026, from [Link]
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PubMed. (2010). Quantitative HPLC method for determining two of the major active phthalides from Ligusticum porteri roots. Retrieved January 25, 2026, from [Link]
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Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved January 25, 2026, from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Phthalates. Retrieved January 25, 2026, from [Link]
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PubChem. (n.d.). 4,6-Dihydroxy-5-methoxy-7-methylphthalide. Retrieved January 25, 2026, from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 25, 2026, from [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved January 25, 2026, from [Link]
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Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Retrieved January 25, 2026, from [Link]/article/step-step-analytical-methods-validation-and-protocol-quality-system-compliance-industry)
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Application Notes and Protocols for the NMR Spectroscopy of Substituted Phthalides
Abstract
Substituted phthalides are a prominent class of bicyclic lactones, forming the core scaffold of numerous natural products and pharmacologically active molecules.[1][2] Their biological significance necessitates robust and unequivocal structural characterization, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the NMR analysis of substituted phthalides. Moving beyond a simple recitation of steps, this document elucidates the causality behind experimental choices, providing field-proven insights into sample preparation, spectral acquisition, and in-depth data interpretation. We present detailed protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments, tailored specifically for the challenges and nuances of the phthalide scaffold.
Introduction: The Phthalide Scaffold and the Central Role of NMR
The fundamental phthalide structure consists of a benzene ring fused to a γ-lactone.[1] Substitutions can occur on the aromatic ring (positions 4, 5, 6, 7) or, most commonly, at the C3 position, which is often a stereocenter. These substitutions give rise to a vast array of derivatives with diverse chemical properties and biological activities, from antifungal to anti-inflammatory effects.[3]
Given this structural diversity, unambiguous characterization is paramount. While techniques like mass spectrometry provide molecular weight information, only NMR spectroscopy offers a complete picture of atom connectivity, functional group environment, and three-dimensional stereochemistry.[4] Modern NMR methods, including 1D and 2D techniques, are essential for the complete assignment of proton (¹H) and carbon (¹³C) signals, which is the foundation of structural elucidation.[5][6]
Foundational Strategy: A Step-Wise Approach to Phthalide Characterization
A successful NMR analysis of a substituted phthalide follows a logical progression, starting with simple, information-rich experiments and moving to more complex techniques to resolve specific structural questions. This workflow ensures efficient use of instrument time and a systematic assembly of the molecular puzzle.
Figure 1: A systematic workflow for the NMR-based structural elucidation of substituted phthalides.
Experimental Protocols and Methodologies
Sample Preparation: The Foundation of High-Quality Spectra
The quality of your NMR data is fundamentally dependent on meticulous sample preparation. Inadequate preparation can lead to poor resolution, broadened lines, and interfering impurity signals, complicating spectral interpretation.[7]
Protocol 1: Standard Sample Preparation for Phthalide Analysis
-
Mass Determination: Accurately weigh 5-10 mg of the purified substituted phthalide using a microbalance. For quantitative NMR (qNMR), a more precise mass (to 0.001 mg) is essential.[8]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many phthalide derivatives. Other solvents like DMSO-d₆, Acetone-d₆, or Methanol-d₄ can be used depending on the sample's polarity.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[7] Use a vortex mixer to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no particulate matter remains.
-
Filtration and Transfer: To remove any microscopic dust or undissolved particles, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7] This step is critical for achieving good spectral lineshape.
-
Labeling: Clearly label the NMR tube with a unique identifier corresponding to your laboratory notebook.
Expert Insight: The choice of solvent can subtly alter chemical shifts due to solvent-solute interactions. When comparing data with literature values, it is crucial to use the same solvent.[9] For example, aromatic protons often show better resolution in C₆D₆ due to the solvent's anisotropic effects.
Acquiring the Data: A Multi-Nuclear, Multi-Dimensional Approach
All spectra should be acquired on a high-resolution NMR spectrometer (400 MHz or higher is recommended) at a constant temperature (e.g., 298 K) to ensure reproducibility.[5]
¹H NMR: The Initial Fingerprint
The ¹H NMR spectrum provides the first and most information-dense overview of the molecule. It reveals the number of distinct proton environments, their electronic shielding, and their through-bond scalar coupling relationships.
Protocol 2: Standard ¹H NMR Acquisition
-
Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees (to allow for shorter relaxation delays).
-
Spectral Width: Typically 12-16 ppm, centered around 6-7 ppm.
-
Acquisition Time (at): 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16 scans, adjusted based on sample concentration to achieve a signal-to-noise ratio (S/N) > 100:1 for the smallest signal of interest.
-
-
Processing: Apply a Fourier transform with a line-broadening factor of 0.3 Hz. Phase and baseline correct the spectrum carefully. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR & DEPT: Mapping the Carbon Framework
The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. It is typically acquired with proton decoupling to produce sharp singlet signals. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are run to determine the multiplicity of each carbon (C, CH, CH₂, CH₃).
Protocol 3: ¹³C and DEPT Acquisition
-
¹³C Acquisition:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time (at): ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 256-1024 scans, or more, depending on concentration.
-
-
DEPT-135 Acquisition:
-
This is often the most useful DEPT experiment. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (C) are absent.
-
Use standard instrument parameters for DEPT-135. The number of scans is typically similar to the standard ¹³C experiment.
-
-
Processing: Process data with a line broadening of 1-2 Hz. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
2D NMR is essential for unambiguously assigning signals and elucidating the complete structure of novel or complex substituted phthalides.[6][10]
Figure 2: Key 2D NMR experiments and the structural information they provide for phthalide analysis.
COSY (Correlation Spectroscopy): Identifying ¹H-¹H Spin Systems
The COSY experiment identifies protons that are scalar-coupled to each other, typically through two or three bonds. This is invaluable for tracing out proton networks, such as the sequence of protons on the aromatic ring or on an alkyl chain at the C3 position.
Protocol 4: Gradient-Selected COSY (gCOSY) Acquisition
-
Parameters: Use standard gradient-selected COSY pulse programs.
-
Spectral Width: Identical to the 1D ¹H spectrum in both dimensions (F1 and F2).
-
Data Points: 2048 points in F2 and 256-512 increments in F1.
-
Number of Scans (ns): 2-8 scans per increment.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transform. Symmetrize the resulting spectrum.
HSQC (Heteronuclear Single Quantum Coherence): One-Bond ¹H-¹³C Correlations
The HSQC experiment is highly sensitive and correlates each proton with the carbon atom it is directly attached to. This provides definitive ¹J(C,H) correlations and is a cornerstone of assignment. An edited HSQC can also provide carbon multiplicity information, similar to a DEPT experiment.[11]
Protocol 5: Phase-Sensitive Edited HSQC Acquisition
-
Parameters: Use a standard gradient-selected, edited HSQC pulse program (e.g., hsqcedetgpsisp2.2).
-
Spectral Width: F2 (¹H dimension) same as 1D ¹H; F1 (¹³C dimension) should cover the expected range of protonated carbons (e.g., 0-160 ppm).
-
Data Points: 2048 points in F2 and 256-512 increments in F1.
-
¹J(C,H) Coupling Constant: Set the evolution delay based on an average one-bond C-H coupling of 145 Hz. This value is a good compromise for both sp² and sp³ carbons.
-
Number of Scans (ns): 4-16 scans per increment.
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Correlations
The HMBC experiment is arguably the most critical for piecing together the molecular skeleton. It detects correlations between protons and carbons over two to three bonds (²J(C,H) and ³J(C,H)). These long-range correlations bridge isolated spin systems and connect quaternary carbons to the rest of the molecule.[11]
Protocol 6: Gradient-Selected HMBC Acquisition
-
Parameters: Use a standard gradient-selected HMBC pulse program.
-
Spectral Width: F2 (¹H) and F1 (¹³C) dimensions set as for HSQC, but the F1 width should be extended to include quaternary and carbonyl carbons (e.g., 0-200 ppm).
-
Long-Range Coupling Delay: The evolution delay for long-range couplings is critical. It is typically optimized for a J-coupling of 8-10 Hz. This value is effective for most aromatic and aliphatic ³J(C,H) correlations. An incorrect choice can lead to missing correlations.
-
Number of Scans (ns): 8-32 scans per increment, as this experiment is less sensitive than HSQC.
NOESY/ROESY: Through-Space Correlations and Stereochemistry
The Nuclear Overhauser Effect (NOE) arises from the through-space dipolar coupling of protons that are close to each other (< 5 Å), irrespective of their through-bond connectivity. The 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the primary method for determining relative stereochemistry, for example, at the C3 position. For medium-sized molecules where the NOE might be close to zero, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is preferred, as the ROE is always positive.
Protocol 7: Phase-Sensitive NOESY Acquisition
-
Parameters: Use a standard phase-sensitive gradient-selected NOESY pulse program.
-
Spectral Width & Data Points: Set as for a COSY experiment.
-
Mixing Time (d8): This is a crucial parameter. It is the time during which magnetization transfer (the NOE) occurs. A typical range for molecules the size of substituted phthalides is 500-800 ms. A series of experiments with different mixing times may be necessary to build up a reliable NOE curve.
-
Number of Scans (ns): 16-64 scans per increment.
Spectral Interpretation: Decoding the Data
Characteristic Chemical Shifts and Coupling Constants
The electronic environment of each nucleus, dictated by the phthalide core and its substituents, determines its chemical shift (δ). Understanding typical ranges is the first step in assignment.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Phthalides (in CDCl₃)
| Proton Type | Structure Fragment | Typical δ (ppm) | Notes |
| H-3 (Methine) | -O-CH (R)-C=O | 5.5 - 6.0 | Highly dependent on the nature of the R group. Electronegative groups cause a downfield shift. |
| H-3 (Methylene) | -O-CH₂ -C=O | ~5.33[12] | Parent phthalide. |
| H-4 | Aromatic | 7.6 - 7.8 | Ortho to the ester oxygen. Generally a doublet or doublet of doublets. |
| H-5 & H-6 | Aromatic | 7.2 - 7.6 | Can be complex multiplets. Their exact shift depends on substitution pattern. |
| H-7 | Aromatic | 7.8 - 8.0 | Ortho to the carbonyl group, making it the most deshielded aromatic proton. Typically a doublet. |
| Substituent Protons | e.g., -CH₂-Ar, -OCH₃ | Variable | Follow standard chemical shift prediction rules.[13] |
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Phthalides (in CDCl₃)
| Carbon Type | Structure Fragment | Typical δ (ppm) | Notes |
| C=O (Lactone) | C =O | 168 - 175 | The carbonyl carbon is highly deshielded. |
| C-3a (Quaternary) | Ar-C -O- | 145 - 155 | Quaternary carbon attached to the lactone oxygen. |
| C-7a (Quaternary) | Ar-C -C=O | 125 - 135 | Quaternary carbon adjacent to the carbonyl. |
| C-3 | -O-C H(R)-C=O | 75 - 85 | Highly sensitive to the C3 substituent. |
| C-4 to C-7 | Aromatic | 120 - 140 | Shifts are predictable based on substituent effects.[14] |
Aromatic Region Coupling Constants: The splitting patterns of the aromatic protons are highly informative. Typical ortho coupling (³J) is 7-9 Hz, meta coupling (⁴J) is 2-3 Hz, and para coupling (⁵J) is <1 Hz.[15] Analyzing these couplings in the ¹H spectrum and with COSY data allows for unambiguous assignment of the aromatic substitution pattern.
A Case Study: Structure Elucidation of 3-Phenylphthalide
Let's illustrate the integrated use of these techniques for the structural confirmation of 3-phenylphthalide.
-
¹H and ¹³C/DEPT NMR: The ¹H spectrum would show a complex aromatic region (integrating to 9H) and a singlet around δ 6.5 ppm (1H). The ¹³C spectrum would show 14 signals (two with double intensity due to symmetry in the phenyl ring), including a carbonyl signal ~170 ppm and a methine signal ~80 ppm.
-
COSY: This would reveal the coupling networks within the phthalide's aromatic ring and within the C3-phenyl substituent's ring, but would not connect the two fragments.
-
HSQC: This would correlate the proton at δ 6.5 ppm to the carbon at ~80 ppm, confirming it as the H-3/C-3 pair. It would also correlate all other aromatic protons to their respective carbons.
-
HMBC: The Key Connections: This is the crucial experiment.
-
A strong correlation from H-3 (δ ~6.5 ppm) to the lactone carbonyl carbon (C-1, δ ~170 ppm) would be observed.
-
Correlations from H-3 to the quaternary carbons of the phenyl substituent (C-1') and the phthalide core (C-3a, C-7a) would definitively link the two rings via the C-3 position.
-
Correlations from the aromatic protons H-4 and H-7 to the quaternary carbons C-3a and C-7a would confirm the phthalide core structure. For instance, H-4 would show a ³J correlation to C-3a, while H-7 would show a ²J correlation to C-7a.
-
-
NOESY: A NOESY experiment would show through-space correlations between H-3 and the ortho-protons (H-2'/H-6') of the phenyl ring, as well as a correlation to H-4 of the phthalide ring, confirming their spatial proximity and providing information on the preferred conformation.
Advanced Topics and Considerations
-
Stereochemistry at C3: For chiral 3-substituted phthalides, the NOESY/ROESY experiment is paramount. For a diastereomeric mixture, distinct sets of signals will be present. NOE correlations between H-3 and protons on the substituent, and between H-3 and H-4 on the phthalide core, can establish the relative configuration.
-
Computational Chemistry: In cases of ambiguity, Density Functional Theory (DFT) calculations can be used to predict ¹H and ¹³C chemical shifts for possible isomers. Comparing the calculated spectra with the experimental data, often using statistical methods like DP4 analysis, can provide a high degree of confidence in the structural assignment.[16]
-
Quantitative NMR (qNMR): For purity assessment or concentration determination, qNMR can be employed. This requires the addition of a certified internal standard of known concentration.[17] Key considerations for accurate qNMR include ensuring full relaxation of all nuclei (requiring long relaxation delays, e.g., 5 times the longest T₁) and careful selection of non-overlapping signals for integration.[8][18]
Conclusion
NMR spectroscopy provides an unparalleled depth of structural information for the analysis of substituted phthalides. A systematic approach, beginning with simple 1D experiments and progressing to a suite of 2D correlation experiments, enables the complete and unambiguous determination of atomic connectivity, regiochemistry, and relative stereochemistry. The protocols and interpretation strategies outlined in this guide provide a robust framework for researchers, empowering them to confidently characterize this important class of molecules and accelerate their research and development efforts.
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Application Notes and Protocols for the Evaluation of 6-Hydroxy-7-methoxyphthalide as a Novel Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The phthalide structural motif is recognized as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anti-inflammatory and neuroprotective effects.[1][2] This document provides a comprehensive guide for the initial characterization of a novel, under-investigated compound, 6-Hydroxy-7-methoxyphthalide, as a potential chemical probe. Due to the current scarcity of published data on this specific molecule, this guide adopts a hypothesis-driven framework. It outlines a systematic workflow to explore its putative biological functions, identify its molecular targets, and elucidate its mechanism of action. The protocols provided are designed to be self-validating, offering a robust starting point for researchers aiming to unlock the therapeutic or investigative potential of this and other novel phthalide derivatives.
Introduction: The Therapeutic Potential of the Phthalide Scaffold
Phthalides are a class of bicyclic compounds that are widely distributed in the plant and fungal kingdoms.[3] Many naturally occurring and synthetic phthalides demonstrate significant pharmacological activities, including anti-inflammatory, neuroprotective, anti-tumor, and antimicrobial effects.[1][4] For instance, 3-n-butylphthalide (NBP) has been approved for the treatment of acute ischemic stroke, underscoring the clinical relevance of this chemical class.[5]
The diverse bioactivities of phthalides stem from their ability to modulate a variety of cellular pathways. Known mechanisms include the reduction of mitochondrial oxidative stress, inhibition of inflammatory reactions, and regulation of apoptosis.[5] Given this precedent, novel derivatives such as this compound represent promising candidates for development as chemical probes to interrogate these complex biological systems or as leads for new therapeutic agents.
A chemical probe is a small molecule that is potent and selective for a specific protein target or pathway, enabling the study of its biological function.[6] This guide will lay out a strategic and systematic approach to evaluate if this compound possesses the necessary characteristics of a useful chemical probe.
Hypothesized Biological Activity of this compound
Based on the established pharmacology of the phthalide class, we can formulate two primary hypotheses for the potential bioactivity of this compound:
-
Hypothesis 1: Anti-Inflammatory Activity. Many phthalimide and phthalide derivatives are known to modulate inflammatory responses.[7][8] This often involves the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), potentially through the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB).[8]
-
Hypothesis 2: Neuroprotective Activity. Several phthalides have demonstrated the ability to protect neurons from various insults, including ischemic damage and excitotoxicity.[9][10] A plausible mechanism for neuroprotection is the mitigation of glutamate-induced excitotoxicity, a common pathway in many neurodegenerative diseases.[11]
The following sections will detail a comprehensive workflow to systematically test these hypotheses.
Experimental Workflow for Characterization
The journey from a novel compound to a validated chemical probe involves a multi-stage process. This section outlines a logical progression of experiments to characterize the biological activity and mechanism of action of this compound.
Caption: Proposed experimental workflow for characterizing this compound.
Phase 1: Initial Screening for Bioactivity
The first step is to ascertain whether this compound exhibits any of the hypothesized biological activities at non-toxic concentrations.
-
Cytotoxicity Assessment: It is crucial to first determine the concentration range at which the compound is not toxic to the cells used in subsequent assays. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and can be used to establish a concentration-dependent cytotoxicity curve. This should be performed in the cell lines relevant to the screening assays (e.g., RAW 264.7 macrophages and SH-SY5Y neuroblastoma cells or primary neurons).
-
Anti-Inflammatory Screening: Using a lipopolysaccharide (LPS)-stimulated macrophage model, the compound's ability to suppress the production of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) can be quantified by ELISA. A significant reduction in cytokine levels would provide initial evidence of anti-inflammatory activity.
-
Neuroprotection Screening: A glutamate-induced excitotoxicity assay in a neuronal cell line or primary cortical neurons can be employed.[12] Cell viability is assessed after co-incubation of the compound with a toxic concentration of glutamate. A significant increase in cell survival compared to glutamate treatment alone would indicate neuroprotective potential.
Phase 2: Dose-Response and Potency Determination
Once an activity is confirmed in the initial screening, the potency of this compound needs to be quantified.
-
IC50/EC50 Determination: A dose-response curve should be generated for the active assay(s) from Phase 1. This involves testing a range of concentrations of the compound to determine the half-maximal inhibitory concentration (IC50) for anti-inflammatory effects or the half-maximal effective concentration (EC50) for neuroprotective effects.
| Parameter | Hypothetical Value (Anti-inflammatory) | Hypothetical Value (Neuroprotective) |
| Cell Line | RAW 264.7 | Primary Cortical Neurons |
| Assay | TNF-α Inhibition (LPS-stimulated) | Cell Viability (Glutamate challenge) |
| IC50 / EC50 | 5 µM | 10 µM |
| Maximal Effect | 85% Inhibition | 70% Protection |
| Caption: Table of hypothetical quantitative data for this compound. |
Phase 3: Elucidating the Mechanism of Action
With potency established, the next phase focuses on understanding how the compound exerts its effects at a molecular level.
-
Target Pathway Analysis: Based on the observed bioactivity, key signaling pathways can be investigated. For example, if the compound is anti-inflammatory, Western blot analysis can be used to examine its effect on the phosphorylation and degradation of IκBα and the nuclear translocation of p65, key events in the NF-κB pathway. If it is neuroprotective, the activation of apoptotic markers like cleaved caspase-3 could be assessed.
Caption: Hypothesized modulation of the NF-κB signaling pathway.
-
Target Identification: To identify the direct molecular target(s) of this compound, chemical proteomics approaches can be employed.[13] This typically involves synthesizing a derivative of the compound with a reactive group and a reporter tag (e.g., biotin). This "chemical probe" can then be used in affinity pull-down experiments with cell lysates, followed by mass spectrometry to identify interacting proteins.[13][14]
Phase 4: Selectivity and Validation
A good chemical probe should be selective for its target.
-
Off-Target Profiling: The compound should be tested in a panel of assays for related targets to assess its selectivity. For example, if it inhibits a particular kinase in the NF-κB pathway, it should be screened against a panel of other kinases.
-
Inactive Control: A crucial step in validating a chemical probe is the use of a structurally similar but biologically inactive analog as a negative control.[6] This helps to ensure that the observed phenotype is a direct result of engaging the intended target.
Detailed Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages
Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
MTT reagent
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Culture and Seeding: Culture RAW 264.7 cells in complete DMEM. Seed cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Pre-treat the cells with the compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with LPS at a final concentration of 1 µg/mL for 24 hours.[15] Include a non-stimulated control group.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.[16]
-
Cell Viability: After collecting the supernatant, assess cell viability in the remaining cells using the MTT assay to ensure that the observed effects are not due to cytotoxicity.[15]
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the compound relative to the LPS-only control. Plot the results to determine the IC50 value.
Protocol 2: In Vitro Neuroprotection Assay against Glutamate Excitotoxicity
Objective: To evaluate the neuroprotective effect of this compound against glutamate-induced cell death in neuronal cells.
Materials:
-
Primary cortical neurons or SH-SY5Y neuroblastoma cells
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
L-Glutamic acid
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar
Procedure:
-
Cell Culture and Seeding: Culture neuronal cells in appropriate medium. Seed cells in a 96-well plate at a suitable density and allow them to differentiate and mature (for primary neurons, this may take several days).[17]
-
Compound Treatment: Pre-treat the neurons with various concentrations of this compound for 24 hours.[12]
-
Glutamate Insult: Add L-glutamic acid to the wells to a final concentration that induces approximately 50% cell death (this concentration needs to be predetermined, e.g., 100 µM). Incubate for 24 hours.[12]
-
Cell Viability Assessment: Measure cell viability using a luminescent assay like CellTiter-Glo®, which quantifies ATP levels, according to the manufacturer's protocol.
Data Analysis: Normalize the data to the vehicle-treated, non-glutamate exposed control (100% viability). Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the glutamate-only treated group. Plot the results to determine the EC50 value.
Concluding Remarks
The framework presented here offers a comprehensive and scientifically rigorous approach to the initial characterization of this compound as a potential chemical probe. By systematically evaluating its cytotoxicity, screening for hypothesized bioactivities, determining its potency, and delving into its mechanism of action, researchers can build a robust data package to support its utility in cell biology and drug discovery. This structured approach, grounded in established methodologies, is crucial for validating new molecular tools and unlocking their potential to advance our understanding of complex disease pathways.
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Kamal, A., et al. (2015). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 25(21), 4849-4855. [Link]
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Guzmán, J. D., & Duarte, C. D. (2024). Phthalimides as anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2337238. [Link]
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Sabinsa Corporation. (n.d.). Standardized Celery-Seed Extract - Phthalides. [Link]
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Zhou, Y., et al. (2019). Research progress of structures and pharmacological activities of phthalides from Angelica sinensis. Chinese Traditional and Herbal Drugs, 50(15), 3737-3746. [Link]
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González-Gálvez, D., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 27(9), 3019. [Link]
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Bunnage, M. E., et al. (2015). Target Identification Using Chemical Probes. Methods in Enzymology, 559, 3-33. [Link]
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Liu, X., et al. (2023). Advances in the phytochemistry and pharmacology of plant-derived phthalides. Phytomedicine, 121, 154992. [Link]
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Wu, W., et al. (2022). Recent advances in natural phthalides: Distribution, chemistry, and biological activities. Fitoterapia, 161, 105223. [Link]
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Al-Harrasi, A. S., et al. (2015). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging. Journal of Interdisciplinary Histopathology, 3(2), 53-59. [Link]
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Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery. [Link]
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Li, Y., et al. (2024). A Preliminary Finding: N-butyl-phthalide Plays a Neuroprotective Role by Blocking the TLR4/HMGB1 Pathway and Improves Mild Cognitive Impairment Induced by Acute Cerebral Infarction. Journal of Integrative Neuroscience, 23(8), 158. [Link]
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Doraghi, F., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(32), 22965-22998. [Link]
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Application Notes and Protocols for the Investigation of 6-Hydroxy-7-methoxyphthalide in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: Unveiling the Potential of a Novel Phthalide in Neuroscience
The phthalide scaffold represents a privileged chemical structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activities.[1] Naturally occurring phthalides, found in various plants, have been investigated for their roles in modulating cardiovascular and central nervous system functions, as well as for their anti-inflammatory and anti-cancer properties.[1] Notably, compounds such as ligustilide, Z-butylidenephthalide, and the clinically utilized N-butylphthalide (NBP) have shown considerable promise in the realm of neuropharmacology, particularly in the context of neurodegenerative diseases and ischemic stroke.[1][2][3] These compounds are known to exert neuroprotective effects through various mechanisms, including the mitigation of neuroinflammation and the modulation of key signaling pathways.[2][4]
This document serves as a comprehensive guide for the neuropharmacological investigation of a lesser-explored derivative: 6-Hydroxy-7-methoxyphthalide . While direct studies on this specific molecule are scarce, its structural similarity to other neuroactive phthalides provides a strong rationale for its evaluation as a potential therapeutic agent for neurological disorders. This guide will, therefore, extrapolate from the known bioactivities of related compounds to propose potential applications, mechanisms of action, and detailed experimental protocols to rigorously test these hypotheses.
Chemical Profile and Synthesis of this compound
1.1. Chemical Structure
-
IUPAC Name: 6-Hydroxy-7-methoxy-1(3H)-isobenzofuranone
-
Molecular Formula: C₉H₈O₄
-
Molecular Weight: 180.16 g/mol
-
Structure: (A placeholder for the actual chemical structure image which would be generated or inserted here)
1.2. Proposed Synthetic Route
-
Starting Material: A suitably substituted benzene derivative, such as 3-hydroxy-4-methoxybenzoic acid.
-
Formylation: Introduction of a formyl group ortho to the hydroxyl group.
-
Oxidation and Cyclization: Subsequent oxidation of the formyl group to a carboxylic acid, followed by intramolecular cyclization to form the phthalide ring.
Further optimization and characterization would be essential to confirm the successful synthesis and purity of the target compound.
Application Notes: Hypothesized Neuropharmacological Activities
Based on the established neuroprotective and anti-inflammatory effects of structurally related phthalides, we propose the following potential applications and mechanisms of action for this compound.
2.1. Neuroprotection in Ischemic Stroke
-
Scientific Rationale: Phthalide derivatives, such as N-butylphthalide, have demonstrated significant neuroprotective effects in models of ischemic stroke.[2][4] The proposed mechanism for these compounds involves the inhibition of inflammatory pathways, such as the Toll-like receptor 4 (TLR4)/High Mobility Group Box 1 (HMGB1) signaling cascade, which is a key driver of post-ischemic neuroinflammation.[2][4] The presence of a hydroxyl group on the aromatic ring of this compound may also contribute to antioxidant activity, further protecting neurons from ischemic damage.
-
Hypothesized Mechanism of Action: We hypothesize that this compound will attenuate neuronal damage following oxygen-glucose deprivation (an in vitro model of ischemia) by inhibiting the TLR4 signaling pathway, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Signaling Pathway Diagram: Proposed Anti-Inflammatory Mechanism
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"antimicrobial screening of novel phthalide compounds"
Application Note & Protocol Guide
Topic: High-Throughput and Quantitative Antimicrobial Screening of Novel Phthalide Compounds
Audience: Researchers, scientists, and drug development professionals in microbiology, medicinal chemistry, and pharmacology.
Senior Application Scientist: Dr. Gemini
Foreword: The Imperative for Novel Antimicrobial Scaffolds
The rise of antimicrobial resistance (AMR) represents a paramount threat to global public health, jeopardizing the efficacy of modern medicine.[1] The World Health Organization has highlighted the inadequate research and development pipeline for new antibiotics in the face of escalating resistance.[1] This innovation gap necessitates a concerted effort to discover and develop novel chemical entities with potent antimicrobial activity.[2] Phthalides, a class of compounds featuring an isoindoline-1,3-dione core, have emerged as a versatile and promising scaffold in medicinal chemistry.[3][4] Naturally occurring in plants of the Apiaceae family and also accessible through robust synthetic routes, phthalide derivatives have demonstrated a wide spectrum of biological activities, including antibacterial and antifungal properties.[3][5][6][7]
This guide provides a comprehensive, field-proven framework for the initial antimicrobial screening of novel phthalide compounds. It moves beyond a simple recitation of steps, delving into the causal logic behind protocol design to ensure scientific rigor, reproducibility, and the generation of trustworthy data. We will detail a two-tiered screening approach: a rapid qualitative primary screen using the Agar Well Diffusion method, followed by a quantitative determination of potency via the Broth Microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Section 1: Foundational Principles & Strategic Workflow
The discovery of new antimicrobial agents is fraught with challenges, including insufficient in vitro activity and unforeseen toxicity of initial hits.[8][9] A logically structured screening cascade is therefore essential to efficiently identify promising candidates and eliminate non-viable compounds early in the process.
Our proposed workflow is designed for this purpose. It begins with a broad, cost-effective qualitative assay to identify any antimicrobial activity, followed by a precise quantitative assay for active compounds.
Caption: High-level workflow for screening novel phthalide compounds.
Section 2: Pre-Experimental Preparation: The Foundation of Reliability
Garbage in, garbage out. The validity of any screening data is wholly dependent on the quality and standardization of the starting materials.
Test Compounds: Novel Phthalides
-
Solubilization: Phthalide scaffolds are often hydrophobic.[3] Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions (e.g., 10-20 mg/mL).
-
Causality: It is critical to ensure the final concentration of DMSO in the assay medium does not exceed a level that affects microbial growth (typically <1-2% v/v). Therefore, a solvent toxicity control must always be included in your experiments.
-
-
Stock Solutions: Prepare sterile-filtered stock solutions and store them at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound.
Microbial Strains: The Biological Targets
-
Panel Selection: A representative panel of microorganisms is crucial. At a minimum, this should include:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Yeast/Fungus: Candida albicans (e.g., ATCC 90028)
-
Rationale: This panel covers different cell wall structures and resistance mechanisms, providing an initial spectrum of activity. Testing against clinical isolates or resistant strains (e.g., MRSA) can be a secondary step for promising hits.[8]
-
-
Inoculum Preparation: The density of the microbial inoculum is one of the most critical variables. The standard practice is to use a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Trustworthiness: Inoculum density must be standardized using a spectrophotometer or a McFarland standard. An overly dense inoculum can overwhelm the antimicrobial agent, leading to false-negative results, while a sparse inoculum can suggest false potency.
-
Culture Media
-
Standardization is Key: For antibacterial testing, Mueller-Hinton Agar (MHA) and Cation-Adjusted Mueller-Hinton Broth (CAMHB) are the globally recognized standard media recommended by the Clinical and Laboratory Standards Institute (CLSI).[10] For fungal testing, RPMI-1640 medium is standard.
-
Causality: These media have defined compositions and low levels of inhibitors (like thymidine) that could interfere with certain antibiotic mechanisms, ensuring that results are comparable and reproducible across different laboratories.[10]
-
Section 3: Protocol 1 - Agar Well Diffusion for Primary Screening
This method provides a rapid, visual, and cost-effective way to screen a large number of compounds for any sign of antimicrobial activity.[11][12] The principle is based on the diffusion of the test compound from a well through a solidified agar plate seeded with the target microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[12]
Detailed Step-by-Step Protocol
-
Media Preparation: Prepare Mueller-Hinton Agar according to the manufacturer's instructions, sterilize by autoclaving, and cool to 45-50°C in a water bath.
-
Plate Inoculation:
-
Transfer a standardized 0.5 McFarland suspension of the test organism into the molten MHA (at a ratio of ~1:100, e.g., 0.1 mL inoculum for 10 mL agar) or spread-plate the inoculum onto the surface of a pre-poured MHA plate.[13] The goal is to achieve a uniform lawn of growth.
-
Allow the agar to solidify completely in a sterile biological safety cabinet.
-
-
Well Creation: Using a sterile cork borer (6-8 mm diameter) or the wide end of a sterile pipette tip, punch uniform wells into the agar.[13][14] Carefully remove the agar plugs.
-
Compound Loading: Dispense a fixed volume (e.g., 50-100 µL) of the phthalide test solution (at a known concentration, e.g., 1 mg/mL) into each well.[14]
-
Control Loading:
-
Positive Control: Load one well with a known antibiotic (e.g., Gentamicin 10 µg/mL). This validates that the organism is susceptible and the assay is working.
-
Negative Control: Load one well with the pure solvent (e.g., DMSO). This ensures the solvent itself is not inhibiting growth. A zone of inhibition should not be observed here.
-
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.[11][14] Plates should be incubated inverted to prevent condensation from dripping onto the agar surface.
-
Result Measurement: After incubation, measure the diameter of the zone of inhibition (ZOI) in millimeters (mm) using calipers.[11]
Section 4: Protocol 2 - Broth Microdilution for MIC Determination
For compounds showing promising activity in the primary screen (i.e., a significant ZOI), the next critical step is to quantify their potency. The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[10][15] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[15][16] This protocol is based on the guidelines established by CLSI document M07.[17]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Step-by-Step Protocol
-
Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a given row.
-
Compound Dilution:
-
Add 100 µL of the phthalide stock solution (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
This creates a concentration gradient of your test compound across the plate.
-
-
Controls:
-
Well 11 (Growth Control): Add 50 µL of CAMHB. This well will receive the inoculum but no drug, and must show growth.
-
Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no inoculum and no drug, and must remain clear.
-
-
Inoculum Preparation & Addition:
-
Prepare a 0.5 McFarland suspension of the test organism in sterile saline.
-
Dilute this suspension into CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL.
-
Add 50 µL of this final inoculum to wells 1 through 11. Do NOT add inoculum to well 12.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, view the plate against a dark background. The MIC is the lowest concentration of the phthalide compound at which there is no visible turbidity (growth).[18] This can be aided by a plate reader measuring optical density (OD₆₀₀), but visual inspection is the standard.
Section 5: Data Analysis and Interpretation
Interpreting the data correctly is as important as generating it. A lower MIC value indicates that less of the compound is required to inhibit the organism's growth, signifying higher potency.[19]
Agar Well Diffusion Results
The results are primarily qualitative. A larger zone of inhibition generally suggests greater activity. However, this can be influenced by the compound's solubility and diffusion rate in agar. It is a screening tool, not a definitive measure of potency. Compounds are typically categorized as "Active" if they produce a ZOI above a certain threshold (e.g., >10 mm) and are then prioritized for MIC testing.
MIC Data Presentation
MIC values should be recorded and presented in a clear, tabular format.
Table 1: Hypothetical MIC Data for Novel Phthalide Compounds
| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| Phthalide-001 | 8 | 64 | >128 | 32 |
| Phthalide-002 | 16 | >128 | >128 | 64 |
| Phthalide-003 | >128 | >128 | >128 | >128 |
| Gentamicin | 0.5 | 2 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | 4 |
Interpreting MIC Values
-
Potency: A compound with an MIC of 8 µg/mL is more potent than one with an MIC of 64 µg/mL.
-
Spectrum: In the table above, Phthalide-001 shows the broadest spectrum of activity, with notable potency against the Gram-positive S. aureus.
-
Resistance: A result of ">128" indicates that no inhibition was observed even at the highest concentration tested, suggesting the organism is resistant to that compound or the compound has very low potency.[15]
-
Context is Key: An MIC value for one compound cannot be directly compared to the MIC of a different compound class without considering established clinical breakpoints.[15][20] For novel compounds, initial interpretation relies on relative potency. Generally, in early discovery, compounds with MIC values ≤16 µg/mL are considered interesting for further investigation.
References
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Retrieved from [Link]
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Theuretzbacher, U., Paukner, S., & Juhas, M. (2020). Challenges and shortcomings of antibacterial discovery projects. PLoS ONE, 15(1), e0227241. Retrieved from [Link]
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Pannek, J., Gach, J., Boratyński, F., & Olejniczak, T. (2018). Antimicrobial activity of extracts and phthalides occurring in Apiaceae plants. Phytotherapy Research, 32(8), 1459-1487. Retrieved from [Link]
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Microbehunter. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Microbehunter. Retrieved from [Link]
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Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. Retrieved from [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Retrieved from [Link]
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CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Retrieved from [Link]
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Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. UCL Discovery. Retrieved from [Link]
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Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). IDEXX. Retrieved from [Link]
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Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. Retrieved from [Link]
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Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(6), 1985-1988. Retrieved from [Link]
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Projahn, D., et al. (2024). Challenges and Opportunities with Antibiotic Discovery and Exploratory Research. ACS Infectious Diseases. Retrieved from [Link]
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Rejo Jacob Joseph. (2020, November 1). Agar well diffusion assay [Video]. YouTube. Retrieved from [Link]
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dos Santos, V. A., et al. (2023). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. Molecules, 28(22), 7592. Retrieved from [Link]
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Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. Retrieved from [Link]
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Tenover, F. C. (2021). Antimicrobial Susceptibility Testing. StatPearls. Retrieved from [Link]
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Venter, H. (2021). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Antibiotics, 10(12), 1547. Retrieved from [Link]
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World Health Organization. (2023, November 21). Antimicrobial resistance. WHO. Retrieved from [Link]
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WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH Asia. Retrieved from [Link]
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Sharifi-Rad, J., et al. (2018). Characterization and Antibacterial Activity of Phthalides from the Roots of the Medicinal Herb Levisticum officinale W.D.J. Koch. Molecules, 23(10), 2536. Retrieved from [Link]
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Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery. Retrieved from [Link]
-
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. Retrieved from [Link]
-
Holder, I. A., & Boyce, S. T. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture. Burns, 20(5), 426-429. Retrieved from [Link]
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Dr.Oracle. (2025, November 22). How do you interpret antibiotic susceptibility test results? Dr.Oracle. Retrieved from [Link]
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The Scientist. (2026, January 24). Antibiotic Resistance Is Rising: 4 Trends Could Change That Course. The Scientist. Retrieved from [Link]
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Li, Y., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. BMC Bioinformatics, 21(1), 1-13. Retrieved from [Link]
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ResearchGate. (2023, February 27). Phthalimides Represent a Promising Scaffold for Multi‐Targeted Anticancer Agents. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Antimicrobial activity of extracts and phthalides occurring in Apiaceae plants. ResearchGate. Retrieved from [Link]
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Bouyahya, A., et al. (2017). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 7(2), 71-79. Retrieved from [Link]
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ResearchGate. (2018, January 18). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate. Retrieved from [Link]
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F1000Research. (2024, April 2). Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. F1000Research. Retrieved from [Link]
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Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. Retrieved from [Link]
-
Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Chemistry Notes. Retrieved from [Link]
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Doraghi, F., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Publishing. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Challenges In Overcoming Antibiotic Resistance. NCBI. Retrieved from [Link]
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ASM Journals. (n.d.). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. ASM Journals. Retrieved from [Link]
-
MDPI. (2021, November 11). Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. MDPI. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Phthalide Derivatives
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the purification of phthalide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of compounds. Phthalides, with their core 1(3H)-isobenzofuranone structure, are prevalent in natural products and serve as key intermediates in pharmaceutical synthesis. However, their unique structural features can present specific challenges during purification.
This document moves beyond standard protocols to provide in-depth, field-tested insights into troubleshooting common purification issues. We will explore the "why" behind the "how," grounding our recommendations in the fundamental principles of organic chemistry to empower you to solve even the most challenging separation problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing phthalide derivatives?
A1: The impurity profile of a crude phthalide derivative is highly dependent on the synthetic route. However, several classes of impurities are frequently encountered:
-
Unreacted Starting Materials: Precursors such as substituted 2-formylbenzoic acids, phthalic anhydrides, or corresponding benzyl alcohols are common.
-
Over-oxidized or Reduced Species: Depending on the reagents used, you might find related carboxylic acids (e.g., 2-carboxybenzoic acid derivatives) or ring-opened diols.
-
Uncyclized Intermediates: The immediate precursor to the lactone, often a 2-(hydroxymethyl)benzoic acid derivative, can persist if cyclization is incomplete.
-
Solvent Adducts and Reagent-Derived Byproducts: Reagents from preceding steps can lead to various side products.
-
Colored Impurities: These are often high molecular weight, conjugated byproducts that can be difficult to remove.
Expert Insight: The stability of the γ-lactone ring is a critical factor. Under strongly acidic or basic conditions, the ring can hydrolyze to the corresponding 2-(hydroxymethyl)benzoic acid.[1][2] This is a reversible equilibrium, but the open-chain form has vastly different polarity, complicating purification. Always consider the pH of your workup and purification steps.
Q2: How do I choose between column chromatography and crystallization for my primary purification?
A2: The choice depends on the nature of your crude product and the desired purity level.
-
Crystallization is ideal when your desired phthalide is the major component (>80-90%) and the impurities have significantly different solubility profiles. It is a highly effective, scalable, and often cost-effective method for achieving high purity. A successful crystallization can often remove both closely related impurities and baseline material in a single step.
-
Column Chromatography is the method of choice when dealing with complex mixtures containing multiple components with similar polarities.[3] It offers high resolving power but can be more time-consuming and solvent-intensive, especially at a large scale.
A common and effective strategy is to perform a preliminary purification by flash column chromatography to remove major impurities, followed by a final polishing step via recrystallization to obtain material of >99% purity.
Q3: Which analytical techniques are best for assessing the purity of my final phthalide compound?
A3: A combination of techniques is always recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis due to its high resolution and sensitivity. A well-developed reversed-phase HPLC method can separate and quantify closely related impurities that may not be visible by other techniques.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure of your target compound and identifying any residual starting materials, solvents, or byproducts. Quantitative NMR (qNMR) can also be used for purity determination with an internal standard.[5]
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool for monitoring reaction progress and assessing the complexity of a mixture.[6] It is invaluable for developing the optimal solvent system for column chromatography.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify unknown impurities.
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful but often frustrating technique. Here’s how to troubleshoot common issues encountered with phthalide derivatives.
Q4: My phthalide derivative is smearing/tailing down the column, leading to poor separation. What's causing this?
A4: Tailing is a common issue that can arise from several factors.
-
Compound Overload: You may have loaded too much material onto the column. For a given column diameter, there is a maximum amount of sample that can be effectively separated. Exceeding this leads to broad, tailing peaks.
-
Solution: Reduce the amount of crude material loaded. As a rule of thumb, aim for a sample-to-silica ratio of 1:50 to 1:100 by weight for difficult separations.
-
-
Incorrect Solvent Polarity: If the mobile phase is too weak (not polar enough), the compound will move very slowly and may interact too strongly with the silica gel, causing tailing. If it's too strong (too polar), it will elute too quickly with poor separation.
-
Acidic/Basic Nature of the Compound: Phthalides can contain other functional groups that may be acidic or basic. These can interact ionically with the slightly acidic silica gel surface, causing tailing.
-
Solution: Add a small amount of a modifier to your eluent. For acidic compounds, add ~0.5-1% acetic acid. For basic compounds, add ~0.5-1% triethylamine or ammonia. This will saturate the active sites on the silica, leading to sharper peaks.
-
-
Poor Column Packing: Air bubbles or channels in the stationary phase will ruin a separation.[6]
-
Solution: Ensure the column is packed uniformly. The wet packing method, where a slurry of silica gel in the initial eluent is poured into the column, is generally more reliable and produces a more uniform bed.[7]
-
Workflow for Troubleshooting Column Chromatography
Caption: Decision tree for troubleshooting poor column chromatography separation.
Troubleshooting Guide: Crystallization
Crystallization is a powerful purification technique, but finding the right conditions can be challenging.
Q5: My phthalide derivative has oiled out instead of crystallizing. What should I do?
A5: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase (the oil) rather than forming a crystal lattice.
-
Re-heat and Add More Solvent: The most immediate solution is to heat the mixture back to reflux to redissolve the oil, then add more solvent until the solution is just below saturation. Let it cool slowly again.
-
Change the Solvent System: Your single solvent may be too good.
-
Solution: Use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., Dichloromethane or Ethyl Acetate). Then, slowly add a "poor" solvent (one in which it is sparingly soluble, e.g., Hexane or Pentane) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic imperfections on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of pure crystalline material, add a single tiny crystal to the cooled, supersaturated solution. This will provide a template for crystal growth.
-
-
Cool More Slowly: Rapid cooling favors oiling out or the formation of very small, impure crystals.
-
Solution: Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure very slow cooling over several hours or even overnight.
-
Q6: How can I remove a persistent yellow or brown color from my phthalide product?
A6: Colored impurities are common and often require specific techniques to remove.
-
Activated Charcoal Treatment: This is a classic and effective method.[6]
-
Protocol: Dissolve your crude product in a suitable hot solvent. Add a very small amount of activated charcoal (typically 1-2% by weight of your compound). Caution: Adding charcoal to a boiling solution can cause violent bumping. Let the solution cool slightly before adding. Swirl or stir the mixture at an elevated temperature for 5-10 minutes. Filter the hot solution through a pad of Celite or filter paper to remove the charcoal, then allow the filtrate to cool and crystallize.[6]
-
-
Column Chromatography: If charcoal treatment fails or significantly reduces your yield, chromatography is the next best option.[6][8] Colored impurities are often highly polar and will stick to the top of the silica gel column.
Troubleshooting Guide: Chiral Separations
For chiral phthalides, separating enantiomers is a critical step. Chiral HPLC is the most common method.
Q7: I'm not getting baseline separation of my phthalide enantiomers on a chiral HPLC column. How can I improve the resolution?
A7: Achieving good chiral separation often requires methodical optimization. Polysaccharide-based chiral stationary phases (CSPs) are widely used and versatile for this purpose.[9]
-
Screen Different CSPs: The primary factor in chiral recognition is the interaction between your analyte and the chiral stationary phase. There is no single column that works for all compounds.
-
Recommendation: Screen a set of complementary columns. A good starting point for phthalide-type structures would be columns like Chiralpak® AD, Chiralpak® AS, and Chiralcel® OD.[9]
-
-
Optimize the Mobile Phase:
-
Normal Phase (Hexane/Alcohol): This is the most common mode. The type and percentage of the alcohol modifier (e.g., isopropanol, ethanol) are critical. Systematically vary the alcohol percentage (e.g., start with 90:10 Hexane:IPA and screen 95:5, 80:20, etc.). Sometimes switching the alcohol (e.g., to ethanol) can dramatically change selectivity.
-
Polar Organic Mode: Using a neat polar solvent like methanol, ethanol, or acetonitrile can sometimes provide excellent separation where normal phase fails.[9]
-
-
Adjust Flow Rate and Temperature:
-
Flow Rate: Lowering the flow rate often increases efficiency and can improve resolution, at the cost of longer run times.
-
Temperature: Temperature affects the thermodynamics of the chiral interaction. Try running the column at a lower temperature (e.g., 15°C) or a slightly elevated temperature (e.g., 40°C) to see if it improves resolution.
-
Expert Insight: The order in which enantiomers elute can sometimes be reversed by changing the mobile phase or even the type of chiral column.[9] This can be a useful tool if you need to quantify a minor enantiomer that is eluting on the tail of the major one.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography of a Phthalide Derivative
This protocol assumes a moderately polar phthalide derivative.
-
Solvent System Selection:
-
Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your target compound an Rf of ~0.3.
-
-
Column Packing (Wet Slurry Method):
-
Select a column of appropriate size.
-
Fill the column ~1/3 with your initial, low-polarity eluent.
-
In a separate beaker, create a slurry of silica gel in the same eluent (consistency of a milkshake).
-
Pour the slurry into the column in one continuous motion. Use a funnel to aid the process.
-
Tap the side of the column gently to dislodge any air bubbles and help the silica pack evenly.
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Add a thin layer of sand to protect the silica surface.
-
-
Sample Loading:
-
Dissolve your crude phthalide in a minimal amount of a strong solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").
-
Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add your eluent to the column, taking care not to disturb the top surface.
-
Pressurize the column with air or nitrogen and begin collecting fractions.
-
Monitor the elution using TLC to identify the fractions containing your pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization of a Phthalide Derivative
This protocol outlines a binary solvent recrystallization.
-
Solvent Selection:
-
Choose a "good" solvent in which your compound is highly soluble (e.g., Ethyl Acetate) and a "poor" solvent in which it is not (e.g., Hexane). The two solvents must be miscible.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of solvent necessary.
-
-
Addition of "Poor" Solvent:
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).
-
Add 1-2 drops of the "good" solvent to make the solution clear again.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
For maximum yield, place the flask in an ice bath for 20-30 minutes once it has reached room temperature.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold "poor" solvent to remove any residual soluble impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Data Summary Tables
Table 1: Common Impurities and Removal Strategies
| Impurity Class | Example | Typical Polarity | Recommended Removal Method |
| Unreacted Starting Material | 2-Formylbenzoic Acid | More Polar | Column Chromatography, Aqueous Wash (if applicable) |
| Ring-Opened Hydroxy Acid | 2-(Hydroxymethyl)benzoic acid | Very Polar | Column Chromatography, Crystallization (often remains in mother liquor) |
| Over-Oxidized Byproduct | Phthalic Acid | Very Polar | Column Chromatography (will stick to baseline), Aqueous Base Wash |
| Colored Impurities | High MW Conjugated Species | Varies (often polar) | Crystallization with Charcoal Treatment, Column Chromatography |
Table 2: Suggested Starting Solvent Systems for Column Chromatography
| Phthalide Derivative Polarity | Functional Groups | Suggested Starting Eluent (Silica Gel) |
| Low Polarity | Alkyl, Aryl, Halogen | 95:5 to 90:10 Hexane:Ethyl Acetate |
| Medium Polarity | Ether, Ester, Ketone | 80:20 to 70:30 Hexane:Ethyl Acetate |
| High Polarity | Hydroxyl, Amine, Carboxylic Acid | 50:50 Hexane:Ethyl Acetate or DCM:Methanol (e.g., 98:2) |
References
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Majumdar, S. (2024). Phthalimides: developments in synthesis and functionalization. RSC Publishing. [Link]
-
Péter, A., et al. (2021). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. National Institutes of Health (NIH). [Link]
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Unknown. (n.d.). column chromatography.pdf. [Link]
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Nicolás-Vázquez, I., et al. (2010). Role of lactone ring in structural, electronic, and reactivity properties of aflatoxin B1: a theoretical study. PubMed. [Link]
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Unknown. (n.d.). SYNTHESIS AND CHIRAL HPLC STUDIES OF VARIOUS SUBSTITUTED PHTHALIDES. [Link]
-
ResearchGate. (2022). Robust Nuclear Magnetic Resonance (NMR) Spectroscopy Method for the Identification and Quantification of Phthalates in Fragments of Polyvinyl Chloride (PVC) Toys. [Link]
-
Organic Syntheses. (1941). phthalide. [Link]
-
ResearchGate. (2019). Mechanochemical Synthesis of Phthalimides with Crystal Structures of Intermediates and Products. [Link]
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Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
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DergiPark. (2016). Phthalocyanines: Structure, Synthesis, Purification and Applications. [Link]
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Unknown. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]
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Reddit. (2023). Gabriel synthesis troubleshooting. [Link]
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IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. [Link]
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Green Chemistry (RSC Publishing). (n.d.). CHEM21 selection guide of classical- and less classical-solvents. [Link]
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YouTube. (2024). Chirality, HPLC, MS, Drug Safety & Thalidomide Case | Biochemistry. [Link]
-
ResearchGate. (2023). Column chromatography separation of lanthanide(III) bisphthalocyaninate and phthalocyanine ligand. [Link]
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ResearchGate. (2018). Synthetic route for the obtainment of phthalide lactones. [Link]
-
MDPI. (2022). Phytochemical Characterization and Antimicrobial Properties of a Hydroalcoholic Extract of Tristerix corymbosus (L) Kuijt, a Chilean Mistletoe Species Hosted on Salix babylonica (L). [Link]
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YouTube. (2023). Making Phthalimide. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
- Google Patents. (1968). US3407216A - Method for reducing phthalide content of phthalic anhydride.
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Sanofi. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. [Link]
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YouTube. (2023). 5.2 Organics - Making Phthalic Anhydride. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. [Link]
-
ACS Publications. (2023). Direct Z-Scheme BiVO4@g-C3N5 Core–Shell Heterostructure for Efficient Visible-Light-Driven Ciprofloxacin Degradation, Chromium Reduction, and Oxygen Reduction Reactions. [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]
-
UST Journals. (2023). The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes. [Link]
-
Science.gov. (n.d.). column chromatography thin-layer: Topics by Science.gov. [Link]
-
MDPI. (2021). Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis Acids, and Fluorescence. [Link]
-
LCGC International. (2021). Solvent Selection from the Green Perspective. [Link]
-
University of York. (n.d.). Solvent Selection Guide. [Link]
-
Oxford University Press. (2021). ACCEPTED MANUSCRIPT. [Link]
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Technical Support Center: Optimizing HPLC Separation of Phthalide Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of phthalide isomers. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting solutions for common challenges encountered during the analysis of these compounds.
Introduction to Phthalide Isomer Separation
Phthalides are a class of bicyclic compounds containing a γ-lactone fused to a benzene ring. They are prevalent in various natural products and serve as important scaffolds in medicinal chemistry. Due to the potential for various substitutions on the aromatic ring and the presence of chiral centers, phthalides can exist as multiple isomers (e.g., positional isomers, enantiomers). The subtle structural differences between these isomers make their separation a significant analytical challenge. Effective separation is crucial for accurate quantification, impurity profiling, and ensuring the stereochemical purity of pharmaceutical compounds.
This guide provides a structured approach to method development and troubleshooting, grounded in the principles of chromatographic science.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial steps for developing a separation method for phthalide isomers?
A1: A successful separation strategy begins with a thorough understanding of the sample and a systematic approach to method development.
-
Analyte Characterization: First, determine the nature of the isomers you are trying to separate. Are they positional isomers (different substituent positions on the aromatic ring) or stereoisomers (enantiomers or diastereomers)? This will dictate your initial column and mobile phase strategy. For instance, enantiomers will require a chiral stationary phase (CSP).[1][2]
-
Solubility Assessment: Ensure your phthalide isomers are fully soluble in the potential mobile phases.[1][3] Poor solubility can lead to inaccurate quantification and column blockage.[4]
-
Initial Column Screening: The stationary phase is the most critical factor for selectivity.[5] For positional isomers, start with columns that offer different selectivities, such as C18, Phenyl, and Cyano phases. For enantiomers, a screening of several different chiral columns is the most efficient approach.[1][6]
-
Mobile Phase Scouting: Begin with simple mobile phase systems, such as acetonitrile/water or methanol/water, and assess the retention and basic separation. From there, you can introduce additives or change the organic modifier to optimize selectivity.
Q2: My phthalide isomers are co-eluting on a standard C18 column. What should I do?
A2: Co-elution on a C18 column is common for isomers because these columns primarily separate based on hydrophobicity, which can be very similar for isomers.[7] Here’s a systematic approach to improve resolution:
-
Change the Stationary Phase: This is often the most effective solution.
-
Phenyl Columns: These can provide alternative selectivity for aromatic compounds like phthalides through π-π interactions.[8][9]
-
Polar-Embedded Phases: Columns with polar-embedded groups can offer different interactions and improved peak shape.
-
Chiral Stationary Phases (CSPs): If your isomers are enantiomers, a CSP is mandatory for separation.[1][2]
-
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination, can alter selectivity.
-
Adjust pH: If your phthalide isomers have ionizable functional groups, adjusting the mobile phase pH can significantly impact retention and selectivity.[4][10]
-
Use Additives: Small amounts of additives like formic acid or ammonium formate can improve peak shape and influence selectivity.[11]
-
-
Modify Temperature: Lowering the temperature can sometimes increase the differences in interaction energies between isomers and the stationary phase, leading to better resolution.[12]
Q3: I am trying to separate enantiomers of a chiral phthalide. How do I select the right chiral column?
A3: Chiral separations are highly specific, and column selection is largely an empirical process.[6]
-
Consult Literature and Application Notes: Search for published separations of compounds structurally similar to your phthalide.
-
Systematic Screening: The most effective approach is to screen a set of chiral columns with different stationary phases (e.g., polysaccharide-based, macrocyclic glycopeptides).[1] Automated screening systems can expedite this process.
-
Mobile Phase Considerations for Chiral Separations:
-
Normal Phase vs. Reversed-Phase: Chiral separations can be performed in both modes. Normal-phase (e.g., hexane/isopropanol) often provides better selectivity for polysaccharide-based CSPs.
-
Additives: In reversed-phase, additives like volatile buffers (e.g., ammonium formate) can be used, especially if interfacing with mass spectrometry.[11]
-
The following diagram illustrates a typical workflow for chiral method development.
Caption: Workflow for Chiral HPLC Method Development.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Explanation & Solution |
| Secondary Interactions | Residual silanol groups on silica-based columns can interact with polar functional groups on the phthalide isomers, causing peak tailing. Solution: Use a highly deactivated (end-capped) column. Add a competitive base (e.g., triethylamine) in small amounts to the mobile phase, or use a mobile phase with a lower pH to suppress silanol activity. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks.[13] Solution: Reduce the injection volume or the concentration of the sample. |
| Sample Solvent Effects | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[14][15] Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible. |
| Column Contamination/Void | A buildup of contaminants at the column inlet or a void in the packing material can distort peak shape. Solution: Use a guard column and filter all samples.[14] Try back-flushing the column or, if a void is suspected, replace the column. |
Issue 2: Unstable Retention Times
| Potential Cause | Explanation & Solution |
| Mobile Phase Composition | In reversed-phase HPLC, even small variations in the organic-to-aqueous ratio can cause significant shifts in retention time.[15] Solution: Ensure the mobile phase is well-mixed and degassed. If preparing manually, use precise measurements. Use a high-quality HPLC system with a reliable pump and mixer. |
| Temperature Fluctuations | Changes in ambient temperature can affect mobile phase viscosity and retention. Solution: Use a column oven to maintain a constant temperature.[12] |
| Column Equilibration | Insufficient equilibration time between runs, especially after a gradient, will lead to drifting retention times. Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush with 10-20 column volumes. |
| Buffer pH Instability | If using a buffer, ensure it has an appropriate pKa for the desired pH and is stable over time. Solution: Prepare fresh buffers daily. Ensure the buffer is soluble in the mobile phase mixture to prevent precipitation.[13] |
Experimental Protocols
Protocol 1: Stationary Phase Screening for Positional Phthalide Isomers
This protocol outlines a systematic approach to screen achiral columns for the separation of positional phthalide isomers.
-
Prepare Stock Solution: Prepare a mixed stock solution containing all phthalide isomers of interest at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Select Columns: Choose a set of columns with diverse selectivities. A recommended starting set includes:
-
A standard C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
A Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 5 µm)
-
A Cyano (CN) column (e.g., 150 x 4.6 mm, 5 µm)
-
-
Define Standard Mobile Phase Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV (select an appropriate wavelength based on the UV spectrum of the phthalides, typically around 230-280 nm).[16]
-
-
Execute Screening: Run the gradient on each column with an injection of the mixed standard.
-
Evaluate Results: Compare the chromatograms from each column. Look for the column that provides the best selectivity (separation between the isomer peaks). The resolution (Rs) value should be the primary metric. An Rs value > 1.5 is desired for baseline separation.
The following diagram illustrates the screening workflow.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 4. phenomenex.com [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 8. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 9. Frontiers | Capillary Gas Chromatographic Separation Performances of a Tetraphenyl Porphyrin Stationary Phase [frontiersin.org]
- 10. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. hplc.eu [hplc.eu]
- 13. hplc.eu [hplc.eu]
- 14. agilent.com [agilent.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. opus.govst.edu [opus.govst.edu]
Technical Support Center: Troubleshooting Low Bioactivity in Phthalide Assays
Welcome to the technical support center for phthalide bioassays. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when assessing the biological activity of phthalide compounds. Phthalides are a significant class of natural and synthetic compounds with a wide array of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[1][2] However, their physicochemical properties can often lead to challenges in bioassay development, resulting in apparently low or inconsistent bioactivity.
This guide provides a structured, in-depth approach to troubleshooting, moving from foundational issues to more complex experimental variables. Our goal is to equip you with the knowledge and protocols to identify the root cause of low bioactivity and confidently validate your experimental results.
Section 1: Foundational Troubleshooting - Is Your Compound the Issue?
Before delving into complex assay parameters, it's crucial to rule out fundamental issues related to the phthalide compound itself. Low aqueous solubility is a frequent culprit that can lead to underestimated activity, variable data, and discrepancies between different assay formats.[3][4][5]
FAQ 1: My phthalide compound shows low or no activity. Where do I start?
Start by systematically evaluating your compound's solubility and stability in the assay medium. A compound that has precipitated out of solution cannot interact with its biological target.
Troubleshooting Workflow for Compound-Related Issues
Caption: Initial troubleshooting workflow for low bioactivity.
FAQ 2: How can I determine if my phthalide is soluble in the assay buffer?
Visual inspection is the first step. Look for cloudiness or precipitate after adding the compound to the buffer. However, for a more quantitative assessment, a simple nephelometric or spectrophotometric analysis can be performed.
Protocol: Rapid Solubility Assessment
-
Prepare a dilution series of your phthalide compound in the final assay buffer, including the highest concentration you plan to test.
-
Include a buffer-only control and a control with the vehicle (e.g., DMSO) at the corresponding concentration.
-
Incubate the samples under the same conditions as your bioassay (e.g., 37°C for 1 hour).
-
Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance or scattering compared to the vehicle control indicates precipitation.
FAQ 3: My compound is precipitating. What are my options?
Addressing poor solubility is critical for obtaining meaningful data.[3][5]
| Strategy | Description | Considerations |
| Reduce Final DMSO Concentration | High concentrations of DMSO can cause compounds to precipitate when diluted into aqueous buffer. Aim for a final DMSO concentration of ≤0.5%. | Ensure the stock concentration is high enough to achieve the desired final concentration of your compound. |
| Use Co-solvents or Excipients | Solubilizing agents like Pluronic F-127 or cyclodextrins can improve aqueous solubility. | Test for any intrinsic biological activity of the excipient in your assay system.[6] |
| Modify Buffer pH | If your phthalide has ionizable groups, adjusting the buffer pH may improve solubility. Phthalate buffers themselves are effective between pH 2.2 and 6.2.[7] | Ensure the new pH is compatible with your biological system (e.g., cells, enzymes). |
| Sonication or Gentle Warming | These methods can help dissolve the compound, but be cautious. | Overheating can lead to compound degradation. Assess stability post-treatment. |
FAQ 4: Could my phthalide be degrading during the experiment?
Phthalide stability can be influenced by factors like pH, temperature, and enzymatic activity in cell-based assays.[8]
Protocol: Stability Assessment via HPLC-MS
-
Incubate your phthalide in the complete assay medium (including cells or enzymes if applicable) for the full duration of your experiment.
-
Take samples at different time points (e.g., 0, 2, 6, 24 hours).
-
Analyze the samples by HPLC-MS to quantify the amount of the parent compound remaining. A significant decrease over time indicates instability.
-
If degradation is observed , consider reducing the incubation time, modifying the buffer pH, or using protease inhibitors in cell-based assays.
Section 2: Cell-Based Assay Troubleshooting
If you've confirmed your compound is soluble and stable, the next step is to scrutinize the components of your cell-based assay.
FAQ 5: My positive control is working, but my phthalide is inactive. What should I check next?
A working positive control is a good sign, but it doesn't rule out all assay-specific issues. The primary suspect at this stage is cytotoxicity.
Troubleshooting Logic for Cell-Based Assays
Caption: Troubleshooting pathway for cell-based assays.
FAQ 6: How do I know if my phthalide is cytotoxic?
Cytotoxicity can mask the desired biological effect. For example, in a proliferation assay, a cytotoxic compound will appear to inhibit proliferation, but for the wrong reason. It's essential to perform a cytotoxicity assay in parallel with your primary bioassay.[9][10]
Protocol: MTT Cytotoxicity Assay
-
Seed cells in a 96-well plate at the same density as your primary assay.
-
Treat the cells with a range of concentrations of your phthalide compound for the same duration as your primary assay. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Read the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.
| Result Interpretation | Next Step |
| Cytotoxic at active concentrations | The observed "activity" may be an artifact of cell death. Focus on the non-toxic concentration range for further bioactivity testing.[11] |
| Not cytotoxic | The lack of activity is likely not due to cell death. Proceed to investigate other assay parameters. |
FAQ 7: My cells don't look healthy, even in the control wells. What could be the problem?
Consistent cell health is the backbone of any reliable cell-based assay.
-
Cell Seeding Density: Uneven cell distribution can lead to variability.[12] Ensure a single-cell suspension before plating and allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote even settling.
-
Media and Supplements: Use fresh, pre-warmed media. Some media components are labile and can degrade over time at 37°C.[12]
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responses.
Section 3: Biochemical Assay Troubleshooting
In biochemical assays (e.g., enzyme inhibition, receptor binding), the absence of cellular complexity introduces a different set of potential problems, primarily related to assay interference.
FAQ 8: My phthalide shows activity, but the results are inconsistent or I suspect a false positive. What's going on?
Assay interference is a common source of false positives in high-throughput screening and biochemical assays.[13] Test compounds can interact with the assay components themselves rather than the biological target.[14]
Common Mechanisms of Assay Interference
| Interference Type | Description | How to Troubleshoot |
| Compound Aggregation | At higher concentrations, some compounds form aggregates that can sequester and inhibit enzymes non-specifically. | Add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer. If the compound's activity is significantly reduced, aggregation is likely.[13] |
| Fluorescence Quenching/Enhancement | If your assay readout is fluorescence-based, your compound may be absorbing light at the excitation or emission wavelength, or it may be intrinsically fluorescent. | Run a control experiment with the compound and the fluorescent probe in the absence of the enzyme/target. A change in fluorescence indicates interference. |
| Redox Activity | Compounds that are redox-active can interfere with assays that use redox-sensitive reporters (e.g., luciferase, resazurin).[13] | Use a counter-screen with a different detection modality or a known redox-sensitive assay to flag reactive compounds. |
| Chemical Reactivity | Some compounds can covalently modify the target protein or other assay components. | Perform pre-incubation studies. If the IC50 decreases with longer pre-incubation times, it may suggest covalent modification.[14] |
Section 4: Assay Validation and Controls
Rigorous validation is essential to ensure your assay is reliable and your results are meaningful.[15][16][17]
FAQ 9: What controls are essential for a phthalide bioassay?
Every plate should include a standard set of controls to ensure the assay is performing as expected.
-
Negative (Vehicle) Control: (e.g., 0.5% DMSO in media) - Defines the baseline response.
-
Positive Control: (A known activator or inhibitor of the target) - Confirms the assay can detect the expected biological effect.[18]
-
Untreated Control: (Cells/enzyme in media only) - To assess the effect of the vehicle itself.
FAQ 10: How do I ensure my assay is robust and reproducible?
Assay validation is a multi-step process.[16][19]
-
Determine the Z'-factor: This metric assesses the quality of an assay by comparing the dynamic range to the data variation. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Assess Intra- and Inter-assay Variability: Run the same controls and a standard compound concentration on multiple plates on the same day (intra-assay) and on different days (inter-assay). The coefficient of variation (CV) should ideally be less than 20%.[15]
-
Define a Potency Testing Protocol: For lot release and stability testing of a lead compound, a well-defined potency assay is crucial to ensure consistent biological activity.[20]
References
-
Thalidomide - Wikipedia . Wikipedia. [Link]
-
Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity . PubMed. [Link]
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The Impact of High-Resolution LC-MS/MS Detected Environmental Exposures on Obesity: A Study of Cumulative Effects Through Statistical Modeling . Dovepress. [Link]
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A phthalide with in vitro growth inhibitory activity from an oidiodendron strain . PubMed. [Link]
-
Evaluation of Operating Parameters for Real Landfill Leachate Treatment via Electrocoagulation . MDPI. [Link]
-
Recent advances in natural phthalides: Distribution, chemistry, and biological activities . PubMed. [Link]
-
Phthalate chemical activity in bioactivity sets. Chemical assay... . ResearchGate. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization . PubMed. [Link]
-
Phthalimide stability in the presence of excess amine nucleophile... . ResearchGate. [Link]
-
Measuring Precision in Bioassays: Rethinking Assay Validation . PMC - NIH. [Link]
-
Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers . PMC. [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS . NIH. [Link]
-
Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix . PMC - NIH. [Link]
-
The Roles of Bioactivity Assays in Lot Release and Stability Testing . BioProcess International. [Link]
-
Comparison of in vitro hormone activities of selected phthalates using reporter gene assays . ResearchGate. [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization . ResearchGate. [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies . Marin Biologic Laboratories. [Link]
-
A Practical Approach to Biological Assay Validation . EDRA Services. [Link]
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Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs . PubMed. [Link]
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Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores . AAMI Array. [Link]
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Analytical Interference by Contrast Agents in Biochemical Assays . ResearchGate. [Link]
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Optimising cell-based bioassays via integrated design of experiments (ixDoE) - A practical guide . PubMed. [Link]
-
How to Validate ANY Molecular Assay | Step-by-Step Guide (2023) . YouTube. [Link]
-
A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools . PubMed Central. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization . ResearchGate. [Link]
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Cell-based assays in drug discovery: the key to faster cures? . YouTube. [Link]
-
MTT test results of DLD1 and HT29 cells treated with phthalate mixtures ( p < .05) . ResearchGate. [Link]
-
Assay Interference by Chemical Reactivity - Assay Guidance Manual . NCBI Bookshelf. [Link]
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A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools . PubMed. [Link]
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vitro cytotoxic effects of DEHP-alternative plasticizers and their primary metabolites on a L929  . RMeS. [Link]
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Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms . Paho.org. [Link]
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Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores . AAMI. [Link]
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Buffer - assay buffer composition . NanoTemper Technologies. [Link]
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Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference . PMC - NIH. [Link]
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- 1. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in natural phthalides: Distribution, chemistry, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. array.aami.org [array.aami.org]
- 11. rmes.univ-nantes.fr [rmes.univ-nantes.fr]
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- 15. Measuring Precision in Bioassays: Rethinking Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. bioprocessintl.com [bioprocessintl.com]
Technical Support Center: Navigating In Vitro Solubility Challenges with 6-Hydroxy-7-methoxyphthalide
Welcome to the specialized resource center for researchers and drug development professionals working with 6-Hydroxy-7-methoxyphthalide. This guide is designed to provide expert-driven, practical solutions to the common solubility hurdles encountered during in vitro experimentation. We aim to equip you with the knowledge to ensure the integrity and reproducibility of your results.
Troubleshooting Guide: Proactive Solutions for Solubility Issues
Precipitation and poor solubility can compromise experimental outcomes. This section addresses the most frequent challenges with detailed, evidence-based protocols.
Problem 1: My this compound, diluted from a DMSO stock, is precipitating in my cell culture medium.
This is a frequent observation when an organic stock solution is introduced into an aqueous environment, a phenomenon known as "crashing out."
Underlying Causes:
-
Limited Aqueous Solubility: this compound inherently has poor solubility in water.
-
Suboptimal Stock Concentration: A highly concentrated DMSO stock may not be sufficiently diluted in the final medium to maintain solubility.
-
Medium pH: The pH of the cell culture medium can alter the ionization and, consequently, the solubility of the compound.
Step-by-Step Resolution Protocol:
-
Refine Stock Concentration:
-
Action: Prepare a new stock solution of this compound in 100% DMSO at a lower concentration. The goal is to keep the final DMSO concentration in your cell culture medium at or below 0.5%.[1] While some cell lines can tolerate up to 1% DMSO, minimizing the concentration is best practice to avoid solvent-induced cellular stress.[1][2][3]
-
Scientific Rationale: A lower initial concentration in DMSO reduces the magnitude of the polarity shift upon dilution into the aqueous medium, thereby decreasing the likelihood of precipitation.
-
-
Implement a Serial Dilution Approach:
-
Action: Avoid single, large-volume dilutions. Instead, perform a stepwise dilution. For instance, dilute the DMSO stock in a water-miscible co-solvent like ethanol before the final addition to the aqueous medium.
-
Scientific Rationale: This gradual reduction in solvent polarity helps to keep the compound in solution throughout the dilution process.
-
-
Leverage Solubilizing Excipients:
-
Action: Incorporate a biocompatible solubilizing agent. Pluronic® F-68, a non-ionic surfactant, is frequently used in cell culture to enhance the solubility of hydrophobic compounds.[4][5][6] A final concentration in the range of 0.02% to 0.1% is often effective.
-
Scientific Rationale: Surfactants form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous environments.[4][5]
-
-
Consider pH Modification (with extreme caution):
-
Action: After adding the compound, measure the pH of your final working solution. A minor pH adjustment, if permissible for your specific cell line and experimental design, could improve solubility.
-
Scientific Rationale: The solubility of ionizable compounds can be pH-dependent. However, any alteration to the pH of cell culture media must be carefully validated to ensure it does not adversely affect cell health and experimental outcomes.[7]
-
Workflow for Overcoming Precipitation:
Caption: A systematic approach to resolving compound precipitation in cell culture.
Problem 2: I'm struggling to dissolve this compound at my target concentration for a stock solution.
Achieving a sufficiently concentrated stock solution is essential for minimizing the final solvent concentration in your in vitro assay.
Underlying Causes:
-
Intrinsic Solubility Limits: Every compound has a maximum solubility in a given solvent at a specific temperature.
-
Solvent Mismatch: The polarity of the chosen solvent may not be ideal for this specific phthalide.
-
Compound Purity: The presence of impurities can sometimes hinder solubility.
Step-by-Step Resolution Protocol:
-
Conduct a Systematic Solvent Screen:
-
Action: Empirically test the solubility in a range of biocompatible organic solvents with varying polarities. Key candidates include Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ethanol.
-
Scientific Rationale: An empirical approach is the most direct method to identify an optimal solvent for achieving your desired stock concentration.
-
-
Apply Gentle Heat:
-
Action: While mixing, gently warm the solution. A 37°C water bath is generally a safe and effective option.[8]
-
Scientific Rationale: Solubility typically increases with temperature. It is crucial to allow the solution to return to room temperature to confirm that the compound does not precipitate upon cooling.
-
-
Explore Co-Solvent Systems:
-
Action: Create a mixture of solvents. For example, a combination of DMSO and ethanol might provide a more suitable polarity environment than either solvent alone.
-
Scientific Rationale: Co-solvents can modulate the dielectric constant of the solvent system to better match the solute, thereby enhancing its solubility.
-
Table 1: Physicochemical Properties and Expected Solubility of 6-Hydroxy-7-methoxy-4-phenylcoumarin (a structurally related compound)
| Solvent | Predicted Solubility |
| Chloroform | Slightly Soluble |
| Methanol | Slightly Soluble |
This data for a related compound suggests that solubility in common organic solvents may be limited, underscoring the importance of empirical testing for this compound.[9]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for preparing a this compound stock solution?
A1: Begin with 100% high-purity DMSO.[10] It is a powerful, versatile solvent for a wide range of organic compounds. A starting concentration of 10 mM is a practical choice that often balances solubility with the need to maintain a low final DMSO concentration in the assay.[11]
Q2: Is sonication a safe method to aid in dissolving this compound?
A2: Yes, sonication is a valuable tool for breaking down solid aggregates and increasing the surface area for dissolution.[8] Using a bath sonicator is recommended to ensure uniform energy distribution and prevent localized overheating that could potentially degrade the compound.
Q3: What are the best practices for storing my stock solution?
A3: To maintain the integrity of your stock solution, aliquot it into single-use volumes and store at -20°C or -80°C.[12] This practice minimizes freeze-thaw cycles, which can lead to compound degradation and precipitation over time. If the compound's light sensitivity is unknown, it is prudent to protect it from light.[13]
Q4: Are there any known incompatibilities between this compound and components of standard cell culture media?
A4: While no specific incompatibilities are widely documented, it is crucial to visually inspect your final working solution for any signs of instability (e.g., color change, precipitation) throughout your experiment.[14] Be aware that components in the medium, such as serum proteins, can potentially interact with and reduce the effective concentration of your compound.[15]
Diagram of Key Solubility Influencers:
Caption: The interplay of factors determining the solubility of this compound.
References
- Iversen, P. L., & Casey, D. L. (2016). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology-Animal, 52(1), 1-6.
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]
- Kruegel, A. C., & Grundmann, O. (2018). 7-Hydroxymitragynine is an Active Metabolite of Mitragynine and a Key Mediator of its Analgesic Effects. ACS Central Science, 4(2), 248-256.
- Kerem, Z., & Reifen, R. (2009). Limited Stability in Cell Culture Medium and Hydrogen Peroxide Formation Affect the Growth Inhibitory Properties of Delphinidin and Its Degradation Product Gallic Acid. Journal of Agricultural and Food Chemistry, 57(18), 8270-8275.
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ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]
- Padilla-Campos, L., & Zarate, R. A. (2017). Electronic and structural properties of 5-hydroxy-7-metoxyflavanone: A theoretical approach. Journal of the Chilean Chemical Society, 62(1), 3369-3373.
- Li, X., Li, P., & Wang, Y. (2023). Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. Pharmaceutics, 15(8), 2118.
- Shcherbakov, D. A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3232.
- Lu, Y., et al. (2020). Cell culture media impact on drug product solution stability. Biotechnology and Bioengineering, 117(10), 3059-3069.
- D'Angelo, F., et al. (2024). Drug release from Pluronic F68 hydrogels. Physics of Fluids, 36(3), 037130.
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LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Hydroxyluteolin 7-glucoside. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). 7-Hydroxy mitragynine Solvent Standard and UV Spectrum. Retrieved from [Link]
- Al-Ali, A. A., et al. (2018). The Influence of Pluronic F68 and F127 Nanocarrier on Physicochemical Properties, In vitro Release, and Antiproliferative Activity of Thymoquinone Drug. Pharmacognosy Magazine, 14(54), 219-225.
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ResearchGate. (n.d.). 1 H NMR spectrum of 5-hydroxy-7-methoxy-4-methylphthalide (400 MHz, DMSO). Retrieved from [Link]
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U.S. Drug Enforcement Administration. (2025). 7-Hydroxymitragynine (7-OH). Retrieved from [Link]
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ResearchGate. (2013). Effects of Pluronic F68 Micellization on the Viability of Neuronal Cells in Culture. Retrieved from [Link]
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Wikipedia. (n.d.). 7-Hydroxymitragynine. Retrieved from [Link]
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Reddit. (2023). Maximum DMSO concentration in media for cell culture? Retrieved from [Link]
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Selvita. (2025). MedChem Essentials: Solubility part 2. YouTube. Retrieved from [Link]
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Boster Biological Technology. (n.d.). Cell Culture Information for HuH-7. Retrieved from [Link]
- Gaetani, S., et al. (2013).
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Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
- de la Peña, A., et al. (2015). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research, 2015, 568620.
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Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
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Technical Support Center: Phthalide Synthesis Troubleshooting Guide
Welcome to the technical support center for phthalide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Phthalides are key structural motifs in numerous natural products and pharmaceuticals, but their synthesis can be fraught with challenges, primarily the formation of undesired side products.
This document provides in-depth, field-proven insights into common side reactions encountered during various phthalide synthesis routes and offers practical, evidence-based troubleshooting strategies. Our goal is to empower you with the knowledge to not only identify and resolve issues but also to proactively design robust and high-yielding synthetic protocols.
I. Synthesis via Reduction of Phthalic Anhydride
The reduction of phthalic anhydride is a common and direct route to unsubstituted phthalide. However, controlling the selectivity of this reduction is critical to avoid the formation of over-reduced or rearranged byproducts.
FAQ 1: My reduction of phthalic anhydride is producing significant amounts of o-toluic acid. How can I improve the selectivity for phthalide?
Root Cause Analysis: The formation of o-toluic acid alongside phthalide during the hydrogenation of phthalic anhydride is a common selectivity issue. This occurs because the reaction can proceed through two competing pathways. The desired pathway involves the selective reduction of one carbonyl group to a hydroxyl group, which then undergoes intramolecular cyclization to form the lactone (phthalide). The competing pathway involves the reduction of both carbonyl groups and subsequent rearrangement to form o-toluic acid.
Troubleshooting Strategy: The key to favoring phthalide formation lies in carefully controlling the reaction conditions to modulate the activity and selectivity of the catalyst.
Controlling Product Selectivity in Phthalic Anhydride Hydrogenation
| Parameter | Condition for High Phthalide Selectivity | Condition Favoring o-Toluic Acid | Rationale |
| Temperature | 120-140°C | 160-180°C | Lower temperatures favor the kinetic product (phthalide), while higher temperatures provide the energy needed for the over-reduction and rearrangement to the thermodynamic product (o-toluic acid)[1]. |
| Pressure (H₂) | 2-4 MPa | 4-6 MPa | Moderate hydrogen pressure is sufficient for the selective reduction to the lactone. Higher pressures can lead to over-reduction[1]. |
| Catalyst | Supported Nickel (e.g., Ni/TiO₂-SiO₂) | Supported Palladium (e.g., Pd/C) | Nickel-based catalysts have shown high selectivity for phthalide formation under optimized conditions[2]. Palladium catalysts, while efficient for hydrogenation, can be more prone to over-reduction under forcing conditions. |
Recommended Protocol for Selective Phthalide Synthesis from Phthalic Anhydride:
-
Catalyst Preparation: Use a supported nickel catalyst, for example, Ni/TiO₂-SiO₂, prepared by a sol-gel method to ensure high dispersion and activity[2].
-
Reaction Setup: In a high-pressure autoclave, charge phthalic anhydride and the hydrogenation catalyst. A typical mass ratio of phthalic anhydride to catalyst is 1:0.01 to 1:0.15[1].
-
Reaction Conditions:
-
Pressurize the reactor with hydrogen to 2-4 MPa.
-
Heat the reaction mixture to 120-140°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours[1].
-
-
Work-up and Purification:
-
After cooling and depressurizing the reactor, filter the catalyst.
-
The crude product can be purified by recrystallization or distillation to yield pure phthalide.
-
II. Synthesis via C-H Activation/Annulation of Benzoic Acids
Transition metal-catalyzed C-H activation and subsequent annulation of benzoic acids with coupling partners like alkenes or alkynes is a powerful modern method for synthesizing substituted phthalides. However, this approach often faces challenges with regioselectivity and chemoselectivity.
FAQ 2: My reaction of a meta-substituted benzoic acid with an alkene is giving me a mixture of regioisomers. How can I control the site of C-H activation?
Root Cause Analysis: The regioselectivity of C-H activation on a substituted benzene ring is governed by a combination of electronic and steric factors. In the case of meta-substituted benzoic acids, the two ortho positions are electronically and sterically distinct. The catalyst will preferentially activate the C-H bond that is more accessible and/or electronically favored. For many catalytic systems, cyclization occurs preferentially at the less sterically hindered position, which is often para to the substituent[3].
Troubleshooting Strategy: Achieving high regioselectivity often requires careful selection of the catalyst and directing group.
Logical Flow for Optimizing Regioselectivity
Caption: Workflow to favor phthalide over isocoumarin.
Recommended Approach:
A highly efficient method for the selective synthesis of phthalides in the presence of competing isocoumarin formation involves a palladium(0)-catalyzed cyclization with the incorporation of tert-butyl isocyanide, followed by acid hydrolysis.[4]
-
Reaction Setup: Combine the o-halobenzoic acid derivative, the coupling partner, a Pd(0) catalyst (e.g., Pd(PPh₃)₄), and tert-butyl isocyanide in a suitable solvent like toluene.
-
Cyclization: Heat the reaction mixture under an inert atmosphere. The tert-butyl isocyanide acts as a removable directing group that facilitates the desired cyclization pathway to the phthalide precursor.
-
Hydrolysis: After the initial cyclization is complete, add an aqueous acid (e.g., HCl) and heat to hydrolyze the intermediate and afford the final phthalide product. This method has been shown to be tolerant of a wide range of substrates.[4]
III. General Troubleshooting
FAQ 4: My final phthalide product is contaminated with a persistent yellow impurity. What is it and how can I remove it?
Root Cause Analysis: A common impurity in phthalide synthesis, especially in older procedures involving zinc reduction, is a minute amount of a colored byproduct that is difficult to remove by simple recrystallization or treatment with activated charcoal.[5] While the exact structure of this impurity is often not fully characterized in literature, it is likely a highly conjugated species formed from side reactions under the reaction or work-up conditions. In modern syntheses, similar impurities can arise from catalyst degradation or side reactions of starting materials or intermediates.
Troubleshooting and Purification Strategy:
-
Re-evaluation of Reaction Conditions: If possible, revisit the reaction conditions to see if milder temperatures, a different catalyst, or a shorter reaction time can minimize the formation of the impurity.
-
Advanced Purification Techniques:
-
Column Chromatography: This is often the most effective method for removing colored impurities. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate) can effectively separate the non-polar phthalide from more polar, colored impurities.
-
Distillation under Reduced Pressure: For thermally stable phthalides, vacuum distillation can be an effective purification method.
-
Recrystallization with Solvent Screening: While simple recrystallization may fail, a systematic screening of different solvent systems (e.g., ethanol/water, toluene/hexanes, ethyl acetate/heptane) may yield a system that effectively excludes the impurity from the crystal lattice.
-
FAQ 5: My reaction is not going to completion, and I am recovering a significant amount of an intermediate that appears to be o-(hydroxymethyl)benzoic acid. What is happening?
Root Cause Analysis: The final step in many phthalide syntheses is the intramolecular cyclization (lactonization) of an o-(hydroxymethyl)benzoic acid intermediate. This reaction is reversible and catalyzed by acid. If the reaction conditions are not sufficiently acidic, or if the water produced during the reaction is not removed, the equilibrium can favor the open-chain hydroxy acid form.[6]
Troubleshooting Strategy:
-
Acid Catalysis: Ensure that the reaction medium is sufficiently acidic to promote lactonization. If the reaction is performed under neutral or basic conditions, an acidic work-up is essential. Boiling the crude product in an acidic aqueous solution (e.g., with HCl) for a period can drive the equilibrium towards the phthalide.[5]
-
Dehydration: In non-aqueous systems, the use of a dehydrating agent or a Dean-Stark apparatus to remove water can shift the equilibrium towards the lactone product.
-
Choice of Solvent: The choice of solvent can also influence the position of the equilibrium. Aprotic, non-polar solvents will generally favor the cyclized form.
By understanding the mechanistic underpinnings of these common side reactions and employing the targeted troubleshooting strategies outlined above, researchers can significantly improve the efficiency, selectivity, and purity of their phthalide syntheses.
References
-
McAlees, A. J., McCrindle, R., & Sneddon, D. W. (1977). Reduction of Substituted Phthalic Anhydrides with Sodium Borohydride. Journal of the Chemical Society, Perkin Transactions 1, 1369-1372. [Link]
-
Catellani, M., Motti, E., & Della Ca', N. (2019). Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds. Molecules, 24(5), 853. [Link]
-
Doraghi, F., Morshedsolouk, M. H., Zahedi, N., Larijani, B., & Mahdavi, M. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(33), 23865-23901. [Link]
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Organic Syntheses. (1936). Phthalide. Organic Syntheses, 16, 71. [Link]
- CN110724046A - Method for preparing o-methylbenzoic acid and phthalide from phthalic anhydride. (2020).
-
Organic Chemistry Portal. (n.d.). Synthesis of phthalides. [Link]
-
Fei, X. D., Ge, Z. Y., Tang, T., Zhu, Y. M., & Ji, S. J. (2012). Palladium-catalyzed synthesis of isocoumarins and phthalides via tert-butyl isocyanide insertion. The Journal of Organic Chemistry, 77(23), 10321–10328. [Link]
-
Liu, J., Miotto, R. J., Segard, H., Erb, A. M., & Aponick, A. (2018). Mild Au(I)- and Pd(II)-Catalyzed SN2' Reactions of Readily Prepared Allylic Alcohols: A Convenient Strategy for the Synthesis of Phthalides and γ-Butyrolactones. Organic Letters, 20(10), 3034–3038. [Link]
-
Mahendar, L., & Satyanarayana, G. (2015). Domino One-Pot Strategy for the Synthesis of Isobenzofuran-1(3H)-ones in Water. The Journal of Organic Chemistry, 80(14), 7089–7098. [Link]
-
Hong, J. E., Yoon, J., Baek, W., Kim, K., Kwak, J. H., & Park, Y. (2023). Electrochemical C(sp3)–H Lactonization of 2-Alkylbenzoic Acids. Organic Letters, 25(2), 298–303. [Link]
-
Gerbino, D. C., Augner, D., Slavoy, N., & Schmalz, H. G. (2012). Facile conversion of 2-formyl-arylketones into 3-substituted phthalides. Organic Letters, 14(9), 2338–2341. [Link]
-
Kuriyama, M., Ishiyama, N., Shimazawa, R., Shirai, R., & Onomura, O. (2009). Palladium-catalyzed arylation of aldehydes with organoboronic acids for the synthesis of 3-arylphthalides. The Journal of Organic Chemistry, 74(23), 9210–9213. [Link]
-
Zhang, B., Xu, M. H., & Lin, G. Q. (2009). Enantioselective synthesis of 3-substituted phthalides via Ru-catalyzed asymmetric transfer hydrogenation of 2-acylarylcarboxylates. Organic Letters, 11(20), 4712–4715. [Link]
-
Yang, J., & Yoshikai, N. (2014). Cobalt-catalyzed intramolecular hydroacylation of 2-acyl- and 2-alkenylbenzaldehydes. Journal of the American Chemical Society, 136(48), 16748–16751. [Link]
-
Wang, Y., Zhang, J., & Ma, L. (2015). Selective hydrogenation of phthalic anhydride to phthalide over supported nickel catalysts. RSC Advances, 5(84), 68679-68685. [Link]
-
Fei, X. D., Ge, Z. Y., Tang, T., Zhu, Y. M., & Ji, S. J. (2012). Palladium-catalyzed synthesis of isocoumarins and phthalides via tert-butyl isocyanide insertion. PubMed, 23(23), 10321-8. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Phthalides
Welcome to the technical support center for the analysis of substituted phthalides using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by the phthalide scaffold. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to confidently interpret complex spectra, troubleshoot ambiguous data, and accelerate your research.
Phthalides are a class of bicyclic lactones that form the core of numerous natural products and pharmacologically active compounds. Their structural complexity, often involving multiple stereocenters and diverse aromatic substitution patterns, can give rise to NMR spectra that are far from straightforward. This resource provides field-proven insights and methodologies to navigate these challenges.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and hurdles faced during the NMR analysis of substituted phthalides.
Q1: My 1H NMR spectrum of a 3-substituted phthalide shows a complex multiplet for the benzylic proton (H-3) instead of a simple quartet, even though it's coupled to a CH2 group. Why is this?
A1: This is a classic and frequently encountered issue. The two protons of the CH2 group adjacent to the chiral center at C-3 are often diastereotopic.[1][2][3] This means they are chemically non-equivalent due to the chirality of the neighboring carbon, even if there is free rotation. Consequently, they will have different chemical shifts (δ) and will couple to each other (geminal coupling, ²J) and differently to the H-3 proton (vicinal coupling, ³J). This results in H-3 appearing as a complex multiplet, often a doublet of doublets or even more complex if further coupling exists, rather than a simple quartet. The CH2 protons themselves will typically appear as two separate multiplets, each integrating to 1H.
Q2: The aromatic region of my phthalide's 1H NMR spectrum is very crowded and overlapping. What's the best first step to assign these protons?
A2: Signal crowding in the aromatic region is a common challenge. The best initial approach is a 2D COSY (Correlation SpectroscopY) experiment.[4][5] A COSY spectrum will reveal which aromatic protons are scalar-coupled to each other (typically ortho- and meta-couplings).[4][6] By tracing the correlation "walk" or network of cross-peaks, you can piece together the spin systems of the aromatic ring, making assignment significantly easier than relying on 1D multiplicity patterns alone. For a typical 1,2,4-trisubstituted phthalide, for instance, you would expect to see a distinct AMX spin system.
Q3: I'm trying to confirm the regiochemistry of a substituent on the aromatic ring. Which NMR experiment is most definitive?
A3: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this purpose.[4][6] HMBC shows correlations between protons and carbons that are two or three bonds away. To determine the substituent's position, look for long-range correlations from a proton with a known assignment (e.g., the benzylic H-3 or the CH2 protons at the 3-position) to the quaternary carbons of the aromatic ring. For example, a correlation from the CH2 group to a specific aromatic carbon can definitively establish the connectivity and thus the substitution pattern.
Q4: How can I use NMR to determine the relative stereochemistry at C-3 and other chiral centers on a side chain?
A4: The Nuclear Overhauser Effect (NOE) is the premier method for determining relative stereochemistry.[7][8][9] NOE correlations are observed between protons that are close to each other in space (<5 Å), irrespective of their through-bond connectivity.[7][10] A 2D NOESY (Nuclear Overhauser Effect SpectroscopY) experiment is ideal. For example, if you irradiate the H-3 proton and observe an NOE to a specific proton on the side-chain, it indicates that these two protons are on the same face of the molecule.
Q5: My sample is showing unexpected peaks that don't seem to belong to my phthalide product. How can I identify them?
A5: These are likely residual solvent peaks or common laboratory contaminants. It is crucial to consult reference tables of NMR chemical shifts for common impurities.[11][12][13] Peaks from solvents like acetone, ethyl acetate, grease, or dichloromethane are frequent offenders. Always check the chemical shift of your deuterated solvent's residual peak first (e.g., ~7.26 ppm for CDCl3, ~2.50 ppm for DMSO-d6) as a primary reference point.[12]
Troubleshooting Guides & Experimental Protocols
This section provides in-depth, step-by-step guides for resolving specific, complex issues encountered during the spectral interpretation of substituted phthalides.
Guide 1: Resolving Severe Signal Overlap in the Aliphatic Region
Issue: In highly substituted or conformationally restricted phthalides, aliphatic protons on the lactone ring or side chains can overlap significantly in the 1D ¹H NMR spectrum, making assignment impossible.
Underlying Cause: Multiple protons reside in very similar electronic environments, causing their chemical shifts to be nearly identical. This is common in molecules with long alkyl chains or multiple stereocenters.
Solution Workflow: A combination of 2D NMR experiments is required to disentangle these signals. The primary tools are HSQC and HMBC spectroscopy.
Protocol 1: Step-by-Step Signal Assignment using 2D NMR
-
Acquire High-Resolution 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra. Use the ¹³C spectrum to count the number of distinct carbon environments. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.[14]
-
Run a ¹H-¹³C HSQC Experiment: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal directly to the carbon it is attached to (a one-bond correlation).[4][6]
-
Interpretation: This allows you to spread the crowded proton signals out into the much wider ¹³C chemical shift range. Even if two proton signals overlap, their corresponding carbons will likely have different chemical shifts, allowing you to resolve them in the 2D plot.
-
-
Run a ¹H-¹H COSY Experiment: As mentioned in the FAQs, this reveals proton-proton coupling networks.[5]
-
Interpretation: Use the resolved signals from the HSQC to start building molecular fragments. For example, find a well-resolved CH proton in the HSQC, locate its corresponding cross-peak in the COSY, and identify the protons it is coupled to.
-
-
Run a ¹H-¹³C HMBC Experiment: This is the key to connecting the fragments. HMBC shows correlations over two and three bonds (²JCH, ³JCH).[6]
-
Interpretation: Look for correlations from your assigned proton fragments to quaternary carbons (like the carbonyl carbon of the lactone, ~170 ppm) and to carbons in neighboring fragments.[15] This will allow you to piece together the full carbon skeleton.
-
Visualizing the Workflow:
Caption: Workflow for resolving signal overlap using 2D NMR.
Guide 2: Confirming Stereochemistry with NOESY
Issue: You have synthesized a substituted phthalide with multiple new stereocenters, and you need to confirm the relative configuration.
Underlying Cause: Diastereomers have distinct spatial arrangements of atoms, leading to different through-space distances between protons. The Nuclear Overhauser Effect is distance-dependent (proportional to 1/r⁶, where r is the internuclear distance), making it an extremely sensitive probe of stereochemistry.
Solution Workflow: A 2D NOESY experiment will map out the spatial proximities within the molecule, allowing for the deduction of the relative stereochemical arrangement.
Protocol 2: Step-by-Step Stereochemical Assignment with NOESY
-
Prepare a High-Purity Sample: Ensure the sample is free of paramagnetic impurities (e.g., dissolved oxygen, metal ions) which can interfere with NOE measurements. Degassing the sample by bubbling an inert gas (N₂ or Ar) through the solution is recommended.
-
Acquire a 2D NOESY Spectrum: Use a standard NOESY pulse sequence. The mixing time is a critical parameter; a typical starting point for small molecules is 500-800 ms.
-
Analyze the NOESY Data:
-
Identify Key Protons: Focus on protons attached to or near the stereocenters of interest (e.g., H-3 and protons on the substituent).
-
Look for Diagnostic Cross-Peaks: A cross-peak between two protons indicates they are close in space.
-
Build a 3D Model: Correlate the observed NOEs with a 3D model of the possible diastereomers. For example, in a 3-substituted phthalide, an NOE between H-3 and an aromatic proton H-4 would suggest a specific conformation of the lactone ring. An NOE between H-3 and a proton on a side-chain substituent confirms their cis relationship.
-
Absence of NOE: The absence of an expected NOE can be just as informative, suggesting a trans relationship.
-
Visualizing NOE Correlations:
Sources
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Technical Support Center: Stability Testing of 6-Hydroxy-7-methoxyphthalide
Prepared by the Senior Application Scientist Team
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting stability studies for 6-Hydroxy-7-methoxyphthalide. Given the limited publicly available stability data for this specific molecule, this guide is built upon established first principles of chemical stability, degradation pathways common to its structural motifs (phenolic lactone), and the authoritative standards set by the International Council for Harmonisation (ICH) guidelines.
Frequently Asked Questions (FAQs)
Q1: What is stability testing and why is it critical for this compound?
A1: Stability testing is a systematic evaluation of how the quality of a drug substance, like this compound, varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] The primary goal is to establish a re-test period for the drug substance and recommended storage conditions. This is a non-negotiable regulatory requirement, as chemical degradation can lead to a loss of potency or the formation of potentially toxic impurities, directly impacting the safety and efficacy of the final drug product.[2] The process is governed by guidelines like ICH Q1A(R2), which ensures a harmonized approach across different regulatory regions.[3][4]
Q2: What are the most probable degradation pathways for this compound based on its chemical structure?
A2: The structure of this compound contains two key functional groups that are susceptible to degradation: a lactone (cyclic ester) and a phenolic hydroxyl group.
-
Hydrolysis: The lactone ring is susceptible to hydrolysis under both acidic and basic conditions, which would open the ring to form a corresponding carboxylic acid and alcohol. This is a common degradation pathway for ester-containing compounds.[5]
-
Oxidation: Phenolic compounds are well-known to be sensitive to oxidation.[6] The hydroxyl group can be oxidized, potentially leading to the formation of quinone-type structures or other colored degradation products. This process can be initiated by atmospheric oxygen, trace metals, or oxidizing agents.
-
Photodegradation: Aromatic systems and phenolic compounds can absorb UV light, leading to photolytic degradation.[6] Therefore, assessing the photostability of this compound as per ICH Q1B guidelines is essential.[7]
Below is a diagram illustrating these predicted pathways.
Caption: Predicted Degradation Pathways for this compound.
Q3: What are forced degradation studies and how do they differ from long-term stability testing?
A3: Forced degradation, or stress testing, involves intentionally exposing the drug substance to conditions more severe than accelerated stability testing (e.g., high heat, strong acids/bases, oxidizing agents, intense light).[1][8] Its purpose is not to determine shelf-life but to:
-
Identify likely degradation products: This helps in understanding the degradation pathways.[1][2]
-
Develop and validate a stability-indicating analytical method: The method must be able to separate the intact drug from all potential degradation products, proving its specificity.[9]
Long-term stability testing , in contrast, uses storage conditions recommended for the product (e.g., 25°C/60% RH) to evaluate its thermal stability and sensitivity to moisture over its proposed shelf life.[11][12]
Troubleshooting Guide: Forced Degradation & Analysis
This section addresses specific issues you may encounter during your experiments.
Issue 1: Designing the Initial Forced Degradation Study
Q: I need to set up a forced degradation study for a new batch of this compound. What are the appropriate starting conditions?
A: A well-designed study should induce a target degradation of 5-20% of the active pharmaceutical ingredient (API).[8] Degradation beyond this range can lead to secondary degradation, complicating the analysis. Below is a recommended set of starting conditions. The rationale is to use conditions that are known to effectively challenge the susceptible functional groups of the molecule.
Table 1: Recommended Starting Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale & Key Considerations |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl[13] | 60°C | 2, 8, 24 hours | To challenge the lactone ring's stability. Neutralize samples with NaOH before analysis to prevent column damage.[2] |
| Base Hydrolysis | 0.1 N NaOH[13] | Room Temp | 1, 4, 8 hours | Lactones are typically more sensitive to base than acid. Start at room temperature to control the reaction rate. Neutralize with HCl.[2] |
| Oxidation | 3% H₂O₂[13] | Room Temp | 24 hours | To assess the oxidative stability of the phenolic group. Protect from light during the study. |
| Thermal | Dry Heat (Oven) | 70°C[2] | 7 days | To evaluate solid-state thermal stability. Use a control with humidity if the substance is hygroscopic. |
| Photostability | ICH Q1B Option 2 | Ambient | N/A | Expose solid and solution samples to ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UV).[14] Use a dark control. |
Experimental Workflow:
The following diagram outlines the logical flow for conducting these studies.
Caption: Workflow for Forced Degradation Studies.
Issue 2: HPLC Method Troubleshooting
Q: My HPLC chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix it?
A: Peak tailing for a phenolic compound like this is a common issue. It often results from secondary interactions between the acidic phenolic hydroxyl group and the stationary phase. Here’s a troubleshooting guide:
Table 2: HPLC Troubleshooting for Peak Shape and Retention Issues
| Problem | Potential Cause | Recommended Solution(s) |
|---|---|---|
| Peak Tailing | Mobile Phase pH: The pH is too high, causing the phenolic group to ionize and interact with residual silanols on the C18 column. | Lower the mobile phase pH to 2.5-3.0 with formic or phosphoric acid to keep the phenol protonated. |
| Column Contamination: Strongly retained impurities from previous injections are bound to the column head. | Flush the column with a strong solvent (e.g., isopropanol). If that fails, reverse-flush the column (check manufacturer's instructions). Always use a guard column.[15] | |
| Retention Time Drift | Mobile Phase Composition: Selective evaporation of the more volatile organic solvent from the mobile phase reservoir. | Keep reservoirs covered. Prepare fresh mobile phase daily.[16] |
| Temperature Fluctuation: The ambient lab temperature is not stable, affecting retention time. | Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30°C).[17] | |
| Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before starting the sequence. | Ensure the column is equilibrated for at least 15-20 column volumes, or until a stable baseline is achieved.[16] | |
| Split Peaks | Column Void/Damage: A void has formed at the head of the analytical column. | Replace the column. Voids can be caused by pressure shocks or operating outside the column's recommended pH range. |
| | Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile in a high-aqueous mobile phase). | Whenever possible, dissolve and inject the sample in the initial mobile phase.[18] |
Issue 3: Interpreting Unexpected Stability Results
Q: My photostability study showed over 50% degradation, and the sample turned yellow. What does this mean and what are my next steps?
A: Significant degradation coupled with a color change strongly suggests that this compound is highly sensitive to light. The yellowing is likely due to the formation of oxidative, quinone-like degradation products, which are often colored.[6]
Next Steps:
-
Confirm the Finding: Ensure the dark control sample shows no degradation to rule out other factors like heat from the light source.
-
Protective Packaging: This result is a critical piece of information for formulation and packaging development. It indicates that the final drug product will require light-protective primary packaging (e.g., amber vials, opaque containers).[10]
-
Characterize Degradants: The goal of the study was to identify potential degradants. You should now proceed with attempting to identify the major degradation peaks, potentially using LC-MS, to understand the degradation pathway.
-
Refine the Study (if needed): For analytical purposes, if you need to achieve the 5-20% degradation target to validate the method, you can reduce the exposure time or light intensity in subsequent experiments.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method (Suggested Starting Point)
This method is a general starting point and must be fully validated for your specific application.
-
HPLC System: UHPLC or HPLC system with a PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point for its versatility with moderately polar compounds.[17][19]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Ramp to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan from 210-400 nm with a photodiode array detector to identify the optimal wavelength for the parent compound and detect any degradants with different chromophores.[17][19] A starting wavelength could be around 225 nm.[19]
-
Injection Volume: 5 µL.
-
Sample Preparation: Dilute samples from forced degradation studies with Mobile Phase A/B (50:50) to a final concentration of ~0.1 mg/mL.
References
-
Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
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Pérez-Correa, O., et al. (2022). Stability of Phenolic Compounds in Grape Stem Extracts. Molecules. Available from: [Link]
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Saleh, I. R., et al. (2022). Development and Validation of a Method for Detecting and Quantifying Mitragynine in Kratom Samples Using HPLC-PDA. ResearchGate. Available from: [Link]
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Hussen, A., et al. (2024). Oxidative and hydrolytic deteriorations of lipids and several alternative pathways for their protections: An overview. Food Nutrition Chemistry. Available from: [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
Castañeda-Ovando, A., et al. (2022). Stability of Phenolic Compounds in Grape Stem Extracts. PMC - NIH. [Link]
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Norliana Izzati, M.R., et al. (2020). HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. CABI Digital Library. [Link]
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Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
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FDA. (2014). Expiration Dating and Stability Testing for Human Drug Products. [Link]
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Ramanathan, S., et al. (2011). Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study. PMC - NIH. [Link]
-
Singh, S., et al. (2022). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available from: [Link]
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Muñoz, L.A., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. [Link]
-
Lefebvre, T., et al. (2022). Rapid screening of phenolic compounds in extracts of photosynthetic organisms separated using a C18 monolithic column based HPLC-UV method. Journal of Chromatography B. [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
Le, D., et al. (2018). Screening and Identification of Mitragynine and 7-Hydroxymitragynine in Human Urine by LC-MS/MS. MDPI. [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Pharma Growth Hub. (2021). What is Photostability and how to conduct it? [Video]. YouTube. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Roy, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]
-
Regis Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
-
YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]
-
Tanti, A.A., et al. (2023). Development and Validation of The Quantification Method for Mitragynine and 7-Hydroxy Mitragynine in Kratom Plant using High-Performance Liquid Chromatography-Photodiode Array. ResearchGate. Available from: [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
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Validation & Comparative
A Comparative Guide to the Potential Bioactivities of 6-Hydroxy-7-Methoxyphthalide and 5-Hydroxy-7-Methoxyphthalide
For researchers, scientists, and professionals in drug development, the exploration of novel small molecules with therapeutic potential is a continuous endeavor. Phthalides, a class of bicyclic lactones, represent a promising scaffold, with numerous natural and synthetic derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2][3][4][5][6] This guide provides a comparative analysis of two specific isomers: 6-hydroxy-7-methoxyphthalide and 5-hydroxy-7-methoxyphthalide.
Due to a notable gap in the current scientific literature regarding direct experimental data for these two specific isomers, this guide will leverage established structure-activity relationships (SAR) within the phthalide and broader phenolic compound classes to forecast their potential biological activities. This analysis aims to provide a scientifically grounded framework for future experimental investigations into these compounds.
Structural Overview and Physicochemical Properties
The fundamental difference between this compound and 5-hydroxy-7-methoxyphthalide lies in the substitution pattern on the aromatic ring. This seemingly subtle variation in the placement of the hydroxyl (-OH) and methoxy (-OCH3) groups can significantly influence the molecule's electronic properties, steric hindrance, and hydrogen-bonding capabilities, thereby dictating its interaction with biological targets.
Caption: Chemical structures of the two phthalide isomers.
Comparative Biological Activity: A-Data-Driven Hypothesis
While direct comparative studies are absent, we can infer potential activities based on the known contributions of hydroxyl and methoxy groups to the bioactivity of phenolic compounds.
Antioxidant Activity
The antioxidant potential of phenolic compounds is strongly correlated with the presence and position of hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals.[7][8]
-
Hypothesis: Both isomers are expected to possess antioxidant activity due to the presence of a phenolic hydroxyl group. However, the position of this group relative to the methoxy group and the lactone ring will influence the stability of the resulting phenoxyl radical. The antioxidant activity is often enhanced by electron-donating groups on the aromatic ring.[7] The methoxy group is an electron-donating group, and its position can modulate the antioxidant capacity of the adjacent hydroxyl group. Studies on other phenolic compounds have shown that the number and position of both hydroxyl and methoxy groups significantly affect antioxidant potential.[7][9]
Anti-inflammatory Activity
Many phthalide derivatives have demonstrated anti-inflammatory properties.[1][3][10][11] This activity is often linked to the inhibition of key inflammatory mediators and pathways.
-
Hypothesis: Both this compound and 5-hydroxy-7-methoxyphthalide are likely to exhibit anti-inflammatory effects. The substitution pattern on the aromatic ring can influence the molecule's ability to interact with enzymes and transcription factors involved in the inflammatory response. For instance, a study on 3-arylphthalides found that a 3-(2,4-dihydroxyphenyl)phthalide derivative showed strong inhibition of nitric oxide (NO) production in LPS-stimulated microglial and macrophage cells.[11][12] This suggests that the presence and positioning of hydroxyl groups are critical for anti-inflammatory action.
Cytotoxic Activity
The cytotoxic potential of phthalides against various cancer cell lines has been reported.[1][13][14] The mechanism of action often involves the induction of apoptosis.
-
Hypothesis: The cytotoxic activity of these isomers will likely be cell-line dependent. Structure-activity relationship studies of other cytotoxic compounds indicate that the arrangement of functional groups on an aromatic ring is a key determinant of activity.[9][15] For example, in a study of flavonoids, those with a 7-OH group showed high cytotoxicity.[9] While this is a different class of compounds, it highlights the importance of the hydroxyl group's position. Direct experimental evaluation is necessary to determine the cytotoxic profile of each isomer.
Postulated Mechanisms of Action
Based on the activities of structurally related compounds, we can propose potential mechanisms through which these phthalides might exert their biological effects.
Caption: Postulated mechanisms of action for the phthalide isomers.
Proposed Experimental Workflows for Comparative Analysis
To empirically validate the hypothesized activities, a series of well-established in vitro assays are recommended. The following protocols provide a framework for a direct, head-to-head comparison.
Experimental Workflow Diagram
Caption: Proposed workflow for the comparative bioactivity assessment.
Detailed Experimental Protocols
A. Antioxidant Activity: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a 100 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare stock solutions (1 mg/mL) of this compound, 5-hydroxy-7-methoxyphthalide, and a positive control (e.g., ascorbic acid) in methanol. Prepare serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: (A_control - A_sample) / A_control * 100.
-
Determine the IC50 value for each compound.
-
B. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the phthalide isomers for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
-
NO Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A and incubate for 10 minutes.
-
Add 50 µL of Griess reagent B and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition relative to the LPS-only treated control.
-
Determine the IC50 values.
-
C. Cytotoxicity: MTT Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the phthalide isomers for 48 hours.
-
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Determine the percentage of cell viability and calculate the IC50 values.
-
Conclusion and Future Directions
While direct experimental evidence remains to be established, this guide provides a robust, scientifically-grounded framework for comparing the potential biological activities of this compound and 5-hydroxy-7-methoxyphthalide. Based on established structure-activity relationships, it is hypothesized that both isomers possess antioxidant, anti-inflammatory, and cytotoxic potential, with the precise efficacy likely differing due to the isomeric positioning of the hydroxyl and methoxy groups.
The proposed experimental workflows offer a clear path for researchers to empirically test these hypotheses. Such studies are crucial for elucidating the therapeutic potential of these specific phthalides and for contributing to the broader understanding of structure-activity relationships within this important class of compounds. Future research should also focus on in vivo studies to validate in vitro findings and to explore the pharmacokinetic and pharmacodynamic profiles of these promising molecules.
References
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Donoso-Fierro, C., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 27(9), 2975. [Link]
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Du, J., et al. (2022). Discovery of small molecules from Chinese medicine as potential candidates for anti-rheumatoid arthritis. Diva-Portal.org. [Link]
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Guzmán, J. D., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 27(9), 2975. [Link]
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Kikowska, M., et al. (2023). Relationship between Chemical Structure and Biological Activity Evaluated In Vitro for Six Anthocyanidins Most Commonly Occurring in Edible Plants. Molecules, 28(17), 6211. [Link]
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Leclerc, F. (2005). Structure Activity Relationships. Drug Design Org. [Link]
-
Liu, X., et al. (2019). The structure-activity relationship (SAR) for phthalate-mediated developmental and reproductive toxicity in males. Chemosphere, 225, 469-477. [Link]
-
Magaña, A. A., et al. (2016). Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives. Molecules, 21(8), 1081. [Link]
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Naveja, J. J., et al. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules, 29(16), 3656. [Link]
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Sestili, P., et al. (2015). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. EXCLI Journal, 14, 848-862. [Link]
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Various Authors. (2023). Advances in the phytochemistry and pharmacology of plant-derived phthalides. PubMed. [Link]
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Various Authors. (2023). Advances in the phytochemistry and pharmacology of plant-derived phthalides. PMC. [Link]
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Various Authors. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. ResearchGate. [Link]
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Various Authors. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. PMC. [Link]
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Various Authors. (2015). Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity. PubMed. [Link]
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Various Authors. (1995). The cytotoxicity of N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide. PubMed. [Link]
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Various Authors. (2019). Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives. ResearchGate. [Link]
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Wang, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]
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Various Authors. (2024). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. National Institutes of Health. [Link]
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Woo, H. J., et al. (2008). Antioxidant and chemosensitizing effects of flavonoids with hydroxy and/or methoxy groups and structure-activity relationship. PubMed. [Link]
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Yadav, P., et al. (2022). 3-substituted phthalides having antifungal and antioxidant (3), antiproliferative (4), antiplatelet (5, 6), antinociceptive and anti-inflammatory (7), antibacterial (8) activities. ResearchGate. [Link]
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Various Authors. (2016). Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. ResearchGate. [Link]
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Various Authors. (2016). Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. PubMed. [Link]
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Various Authors. (2016). Cytotoxicity, 2D- and 3D- QSAR Study of some Halogen Containing Hydroxy and Amino Substituted Aromatic Compounds. Science and Education Publishing. [Link]
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Various Authors. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Phthalides: A Case Study with 6-Hydroxy-7-methoxyphthalide
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical and often challenging aspect of this process is the characterization of its biological specificity. This guide provides an in-depth, technical framework for conducting cross-reactivity studies, using the hypothetical novel compound, 6-Hydroxy-7-methoxyphthalide, as our case study. We will objectively compare its hypothetical performance with other well-characterized phthalides, supported by illustrative experimental data.
The class of compounds known as phthalides, naturally occurring in various plants and fungi, has garnered significant interest for a wide spectrum of biological activities.[1][2][3] These activities range from neuroprotection and cardiovascular effects to anti-inflammatory and anti-cancer properties.[4][5][6] Given this broad bioactivity, a thorough understanding of a new phthalide analog's potential off-target interactions is not just a regulatory requirement but a scientific necessity for predicting its safety and efficacy profile.
The Imperative of Cross-Reactivity Profiling
Cross-reactivity, the interaction of a compound with targets other than its intended primary target, can lead to unforeseen side effects or even uncover new therapeutic applications. For a novel phthalide like this compound, whose primary target may not yet be fully elucidated, a broad-based cross-reactivity screen is the logical first step in its pharmacological characterization. This guide will detail a tiered approach to this screening process, from broad panel screens to more focused mechanistic studies.
Comparator Compounds: Setting the Benchmark
To contextualize the cross-reactivity profile of this compound, it is essential to benchmark it against well-studied phthalides with known biological activities. For this guide, we will use the following comparators:
-
(Z)-Ligustilide: A major bioactive component of several medicinal plants, known for its neuroprotective and anti-inflammatory effects.[5]
-
Senkyunolide A & I: These phthalides also exhibit significant neuroprotective and anti-inflammatory properties.[7][8]
-
n-Butylidenephthalide: This compound has been investigated for its potential in neuroprotection and as an anti-cancer agent.[9][10]
A Tiered Approach to Cross-Reactivity Assessment
A systematic and tiered approach to cross-reactivity profiling ensures a comprehensive yet resource-efficient evaluation. The following workflow is proposed for this compound.
Caption: Workflow for a cell-based functional assay to assess COX-2 inhibition.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for assessing the cross-reactivity of a novel phthalide, this compound. By employing a tiered approach, from broad screening to focused mechanistic and functional assays, researchers can build a detailed profile of a compound's biological interactions. The hypothetical data presented illustrates how such studies can reveal potential therapeutic activities and off-target effects, guiding further drug development efforts.
The broad pharmacological landscape of phthalides suggests that a thorough understanding of their structure-activity relationships is crucial for designing next-generation therapeutic agents with improved selectivity and efficacy. The methodologies described herein provide a robust foundation for such investigations.
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Xin, Z., et al. (2021). Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness. Molecules, 26(16), 4945. [Link]
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Li, F., et al. (2019). Z-ligustilide: A review of its pharmacokinetics and pharmacology. Journal of Ethnopharmacology, 237, 1-11. [Link]
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Yi, L., et al. (2022). Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis. Frontiers in Plant Science, 13, 894379. [Link]
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Zhang, L., et al. (2023). Advances in the phytochemistry and pharmacology of plant-derived phthalides. Chinese Medicine, 18(1), 1-20. [Link]
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Li, R., et al. (2025). Research progress on the pharmacological activities of senkyunolides. Aging and Health Research. [Link]
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Beck, J. J., & Chou, S. C. (2007). The Structural Diversity of Phthalides from the Apiaceae. Journal of Natural Products, 70(5), 891-900. [Link]
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Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Efficacy of Phthalide Compounds
For researchers and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic is fraught with challenges. This transition, often termed the "translational gap," is where many candidates fail. Phthalides, a class of bioactive compounds found in plants like Angelica sinensis (Dong Quai) and celery, have demonstrated significant therapeutic potential in preclinical studies, particularly in oncology and neurology.[1][2] However, their success in the lab (in vitro) does not always guarantee efficacy in a living organism (in vivo).
This guide provides an in-depth comparison of the in vitro and in vivo efficacy of key phthalide compounds. We will dissect the experimental data, explain the causality behind the chosen methodologies, and explore the critical factors that influence the translation of these natural products from benchtop to bedside.
The Fundamental Discrepancy: In Vitro vs. In Vivo Environments
The core challenge in translating drug efficacy lies in the profound difference between a controlled laboratory experiment and a complex biological system.[3][4] In vitro studies, typically conducted on isolated cells or tissues, offer a cost-effective, high-throughput method to screen compounds and elucidate specific molecular mechanisms.[3] However, they represent a highly simplified and artificial environment.
Conversely, in vivo studies, conducted in living organisms like mice or rats, introduce a host of variables that are absent in vitro. These include drug metabolism, distribution throughout the body (pharmacokinetics), interactions with the immune system and microbiome, and the complex architecture of a three-dimensional tumor microenvironment.[4] Understanding these differences is paramount for interpreting preclinical data and predicting clinical success.
Case Study 1: n-Butylidenephthalide (BP) in Oncology
n-Butylidenephthalide (BP), isolated from Angelica sinensis, has been extensively studied for its anti-tumor effects, particularly against aggressive cancers like glioblastoma multiforme (GBM) and ovarian cancer.[5][6]
In Vitro Efficacy of BP
Researchers typically utilize cancer cell lines to determine the direct cytotoxic or anti-proliferative effects of BP. A common choice is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
In studies on GBM, BP has been shown to suppress the growth of malignant brain tumor cells, arrest the cell cycle at the G0/G1 phase, and trigger apoptosis through both p53-dependent and -independent pathways.[5] Similarly, in high-grade serous ovarian cancer (HGSOC) cells, BP was found to inhibit cell proliferation, migration, and invasion, and to induce the intrinsic apoptosis pathway.[6]
Table 1: Summary of In Vitro Efficacy Data for n-Butylidenephthalide (BP)
| Cell Line | Cancer Type | Assay | Endpoint (Result) | Reference |
| DBTRG-05MG | Glioblastoma (Human) | Cell Cycle Analysis | G0/G1 Phase Arrest | [5] |
| RG2 | Glioblastoma (Rat) | Apoptosis Assay | Increased apoptosis-associated proteins | [5] |
| KURAMOCHI (ALDH+) | Ovarian Cancer (HGSOC) | MTT Assay | IC50: 317.2 µg/ml | [6] |
| OVSAHO (ALDH+) | Ovarian Cancer (HGSOC) | MTT Assay | IC50: 61.1 µg/ml | [6] |
| SK-BR-3 | Breast Cancer | MTT Assay | Dose-dependent inhibition of growth | [7] |
In Vivo Efficacy of BP
To validate these promising in vitro findings, researchers use xenograft animal models. In this setup, human tumor cells are implanted into immunodeficient mice, allowing the tumor to grow in a living system. The efficacy of BP is then assessed by measuring tumor volume and survival rates.
Consistent with in vitro data, in vivo studies have demonstrated that BP can significantly suppress tumor growth. For instance, in a GBM model, BP not only inhibited the growth of subcutaneous tumors but also reduced the volume of brain tumors in situ, leading to a significant increase in the survival rate of the animals.[5] In an ovarian cancer xenograft model, treatment with 200 mg/kg of BP also decreased tumor growth rates and induced apoptosis within the tumors.[6][8]
Table 2: Summary of In Vivo Efficacy Data for n-Butylidenephthalide (BP)
| Animal Model | Cancer Type | Dosing Regimen | Endpoint (Result) | Reference |
| Rat (intracerebral) | Glioblastoma (RG2) | Intracerebral Injection | Reduced tumor volume, prolonged survival | [5] |
| Mouse (subcutaneous) | Glioblastoma (DBTRG-05MG) | Subcutaneous Injection | Suppressed tumor growth | [5] |
| Mouse (xenograft) | Ovarian Cancer (HGSOC) | 200 mg/kg | Decreased tumor growth rate, induced apoptosis | [6][8] |
| Mouse (xenograft) | Bladder Cancer | 100 & 200 mg/kg | Significantly suppressed bladder tumor growth | [8] |
Correlation and Causality
For BP, there is a relatively strong positive correlation between its in vitro and in vivo anti-cancer effects. The ability of BP to induce apoptosis and inhibit proliferation in cultured cells translates well to the reduction of tumor volume in animal models.[5][8] This suggests that the direct cytotoxic effect of BP on cancer cells is a primary driver of its efficacy. Furthermore, BP has been reported to cross the blood-brain barrier, a critical pharmacokinetic property that enables its efficacy against brain tumors in vivo.[8]
Case Study 2: Z-Ligustilide (LIG) in Neuroprotection
Z-ligustilide (LIG) is the main lipophilic component of several medicinal plants and is widely investigated for its neuroprotective effects, particularly in the context of ischemic stroke.[9]
In Vitro Efficacy of LIG
In vitro models of stroke often involve subjecting neuronal or endothelial cells to oxygen-glucose deprivation/reoxygenation (OGD/R), which mimics the conditions of ischemia and reperfusion. LIG has been shown to protect cells from OGD/R-induced injury.[10] The protective mechanism often involves the activation of the Nrf2/HO-1 signaling pathway, a critical cellular defense against oxidative stress.[9]
Table 3: Summary of In Vitro Efficacy Data for Z-Ligustilide (LIG)
| Cell Line | Model | Key Finding | Mechanism | Reference |
| PC12 Cells | OGD/R | Reduced cell death | Upregulated Nrf2 and HO-1 expression | [9] |
| HUVECs | H₂O₂-induced injury | Strong antioxidant activity | Scavenging of reactive oxygen species | [11] |
| Adipose-derived stem cells | Pretreatment | Improved therapeutic efficacy of cells | Induced protective HSP70 expression | [10] |
In Vivo Efficacy of LIG
The standard in vivo model for stroke is middle cerebral artery occlusion (MCAO) in rodents, followed by reperfusion. This surgical procedure reliably creates a brain infarct (damaged tissue) and allows for the assessment of neurological deficits.
When administered to rats after MCAO, LIG significantly reduced infarct volume and improved neurological function.[9] The in vivo mechanism mirrors the in vitro findings, showing that LIG promotes the translocation of Nrf2 to the nucleus and increases the expression of the protective protein HO-1 in the brain tissue.[9]
Table 4: Summary of In Vivo Efficacy Data for Z-Ligustilide (LIG)
| Animal Model | Disease Model | Dosing Regimen | Endpoint (Result) | Reference |
| Rat | MCAO (Stroke) | Intravenous post-surgery | Smaller infarct volume, less neurological dysfunction | [9] |
| Mouse | Ischemic Stroke | Intranasal delivery | Enhanced protection against ischemic injury | [10] |
Correlation and Discrepancies
For LIG, the correlation between in vitro antioxidant/pro-survival effects and in vivo neuroprotection is strong. The activation of the Nrf2 pathway is a consistent finding across both models.[9][10] However, a significant discrepancy arises from pharmacokinetics. Oral administration of LIG results in low bioavailability and slow absorption.[9] This is a critical insight that could not be gleaned from in vitro studies alone. It explains why in vivo studies often require intravenous or even intranasal administration to achieve therapeutic concentrations in the brain, bypassing the metabolic hurdles of oral delivery.[9][10]
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, every protocol must be a self-validating system, incorporating appropriate controls.
Protocol 1: In Vitro Cytotoxicity via MTT Assay
This protocol is designed to determine the concentration of a phthalide compound required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding:
-
Plate cancer cells (e.g., KURAMOCHI) in a 96-well plate at a density of 5,000 cells/well.
-
Causality: This density ensures cells are in an exponential growth phase, making them susceptible to anti-proliferative agents and preventing confounding effects from overgrowth.
-
-
Incubation:
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
Treatment:
-
Prepare serial dilutions of the phthalide compound (e.g., BP) in the cell culture medium.
-
Treat the cells with a range of concentrations (e.g., 0-100 µg/ml).
-
Controls:
-
Negative Control: Treat cells with vehicle (e.g., DMSO) at the highest concentration used for the compound. This validates that the solvent itself is not toxic.
-
Positive Control: Treat cells with a known cytotoxic drug (e.g., doxorubicin) to confirm the assay is working and the cells are responsive to apoptotic stimuli.
-
Blank Control: Wells with medium but no cells to provide a baseline for absorbance readings.
-
-
-
Incubation:
-
Incubate the treated cells for an additional 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Mechanism: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
-
Solubilization & Reading:
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage relative to the negative control. Plot the viability against the compound concentration to determine the IC50 value.
-
Protocol 2: In Vivo Xenograft Tumor Model
This protocol assesses the ability of a phthalide compound to inhibit tumor growth in a living animal.
-
Cell Preparation:
-
Harvest human cancer cells (e.g., DBTRG-05MG) that are in the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium mixed with Matrigel.
-
Causality: Matrigel provides a supportive extracellular matrix that helps the tumor cells establish and grow when implanted.
-
-
Implantation:
-
Subcutaneously inject approximately 1-5 million cells into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID).
-
Causality: Immunodeficient mice are used to prevent the rejection of the human tumor cells.
-
-
Tumor Growth and Grouping:
-
Monitor the mice until tumors reach a palpable volume (e.g., 100-150 mm³).
-
Randomize the animals into treatment and control groups (n=5-10 per group). This randomization is critical to avoid bias.
-
-
Treatment Administration:
-
Treatment Group: Administer the phthalide compound (e.g., BP at 200 mg/kg) via a chosen route (oral gavage, intraperitoneal injection, etc.) on a set schedule (e.g., daily for 21 days).
-
Control Group: Administer the vehicle solution on the same schedule. This is the most crucial control to ensure that any observed effect is due to the compound and not the vehicle or the stress of administration.
-
-
Monitoring:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and general health as indicators of systemic toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the animals.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot to confirm apoptosis markers like cleaved caspase-3).
-
Compare the final tumor volumes and weights between the treatment and control groups to determine the percentage of tumor growth inhibition (TGI).
-
Conclusion and Future Directions
The comparative analysis of phthalide compounds like n-butylidenephthalide and Z-ligustilide reveals a promising, though complex, therapeutic landscape. While in vitro assays are invaluable for initial screening and mechanistic discovery, they cannot fully predict in vivo outcomes.[3][12] The discrepancies observed, particularly concerning pharmacokinetics, highlight the necessity of integrated preclinical programs where in vitro and in vivo studies are designed to inform one another.
For phthalides and other natural products, the path forward requires a multi-pronged approach:
-
Improved In Vitro Models: Moving beyond 2D cell monolayers to 3D spheroids, organoids, or microfluidic "organ-on-a-chip" platforms can better replicate the complex cellular interactions of a native tissue environment.[13]
-
Early Pharmacokinetic Profiling: Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile early in development is critical to designing effective in vivo studies and formulations.
-
Validated Biomarkers: Identifying and utilizing biomarkers (e.g., Nrf2 activation, cleaved caspase-3) that are measurable both in vitro and in vivo can create a robust translational bridge, allowing for more confident extrapolation of data.[3]
By embracing these advanced methodologies and maintaining a critical perspective on the data, the scientific community can more effectively bridge the translational gap and unlock the full therapeutic potential of phthalide compounds.
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A Comparative Guide to Validating the Mechanism of Action of 6-Hydroxy-7-methoxyphthalide: A Focus on Anti-Inflammatory and Neuroprotective Pathways
For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a cornerstone of preclinical development. This guide provides a comprehensive framework for validating the hypothesized anti-inflammatory and neuroprotective MoA of 6-Hydroxy-7-methoxyphthalide. We will delve into the causal logic behind experimental choices, present detailed protocols, and objectively compare its potential efficacy against established alternatives. Our approach emphasizes self-validating systems to ensure the trustworthiness and reproducibility of findings.
Introduction and Hypothesized Mechanism of Action
Phthalides, a class of bicyclic aromatic lactones, have garnered significant interest for their diverse biological activities. Notably, compounds like (Z)-ligustilide and DL-3-n-butylphthalide have demonstrated potent anti-inflammatory and neuroprotective effects.[1][2][3] These activities are frequently attributed to the modulation of key signaling pathways involved in the inflammatory cascade and neuronal cell survival.
Based on the established pharmacology of structurally related phthalides, we hypothesize that This compound exerts its anti-inflammatory and neuroprotective effects primarily through the inhibition of the NF-κB signaling pathway and the downstream suppression of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandins.
The nuclear factor-kappa B (NF-κB) family of transcription factors are central regulators of the inflammatory response.[4] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of target genes, including those encoding for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] The overproduction of NO and prostaglandins by these enzymes contributes to inflammation and cellular damage.
Our validation strategy will therefore focus on systematically interrogating key nodes of this pathway to pinpoint the precise molecular targets of this compound.
Experimental Validation Workflow
To rigorously test our hypothesis, we will employ a multi-tiered approach, progressing from cell-free biochemical assays to cell-based functional assays. This workflow is designed to provide a comprehensive and validated understanding of the compound's MoA.
Caption: A tiered experimental workflow for validating the mechanism of action of this compound.
Comparative Analysis: Performance Against Alternatives
To contextualize the potential of this compound, its activity will be benchmarked against a known non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, and another bioactive phthalide, (Z)-ligustilide.
| Assay | This compound (IC50/EC50) | Ibuprofen (IC50/EC50) | (Z)-ligustilide (IC50/EC50) |
| COX-2 Inhibition | 15 µM | 10 µM | 25 µM |
| NO Production Inhibition | 8 µM | > 100 µM | 12 µM |
| NF-κB Luciferase Reporter Inhibition | 5 µM | > 100 µM | 7 µM |
| iNOS Protein Expression Inhibition | 6 µM | > 100 µM | 9 µM |
| COX-2 Protein Expression Inhibition | 7 µM | 15 µM | 10 µM |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.
This comparative data will allow for an objective assessment of the compound's potency and selectivity. For instance, a lower IC50 in the NF-κB reporter assay compared to the COX-2 inhibition assay would suggest an upstream mechanism of action, distinguishing it from traditional NSAIDs.
Detailed Experimental Protocols
NF-κB Activation Assay (Luciferase Reporter)
Rationale: This assay provides a quantitative measure of NF-κB transcriptional activity. A reduction in luciferase signal in the presence of this compound would indicate inhibition of the NF-κB pathway.[5][6][7]
Protocol:
-
Cell Culture: Seed HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well. Incubate for 24 hours.
-
Compound Treatment: Pre-treat cells with varying concentrations of this compound, Ibuprofen, (Z)-ligustilide, or a known NF-κB inhibitor (e.g., BAY 11-7082) for 1 hour.
-
Stimulation: Induce NF-κB activation by adding 100 ng/mL of lipopolysaccharide (LPS) to all wells except the negative control.
-
Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.[7]
-
Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability. Calculate the IC50 values.
Caption: The hypothesized NF-κB signaling pathway targeted by this compound.
Nitric Oxide Production Assay (Griess Assay)
Rationale: This assay quantifies nitrite, a stable breakdown product of NO. A decrease in nitrite levels indicates inhibition of iNOS activity, a downstream target of NF-κB.[8][9]
Protocol:
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Ibuprofen, (Z)-ligustilide, or a known iNOS inhibitor (e.g., L-NAME) for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of 1% sulfanilamide solution, followed by the addition of 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride solution.[10]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
COX-2 Inhibition Assay
Rationale: This assay directly measures the enzymatic activity of COX-2. Inhibition of this enzyme would suggest a direct effect on the prostaglandin synthesis pathway, similar to NSAIDs.
Protocol:
-
Enzyme and Substrate Preparation: Use a commercial COX-2 inhibitor screening assay kit.
-
Compound Incubation: Incubate purified ovine or human recombinant COX-2 enzyme with various concentrations of this compound, Ibuprofen (positive control), or (Z)-ligustilide.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method as per the kit instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 values.
Conclusion and Future Directions
This comprehensive guide outlines a rigorous and logically structured approach to validating the mechanism of action of this compound. By systematically evaluating its effects on the NF-κB signaling cascade and comparing its performance against relevant alternatives, researchers can build a robust data package to support its potential as a novel anti-inflammatory and neuroprotective agent.
Future studies should extend these in vitro findings to in vivo models of inflammation and neurodegeneration to assess the compound's therapeutic efficacy and pharmacokinetic/pharmacodynamic profile. The self-validating nature of the proposed experimental workflow will provide a high degree of confidence in the elucidated mechanism of action, paving the way for further preclinical and clinical development.
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Ligustilide inhibits microglia-mediated proinflammatory cytokines production and inflammatory pain. Journal of Neuroinflammation. [Link]
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Phthalimides: developments in synthesis and functionalization. RSC Publishing. [Link]
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Nitric Oxide Synthase Dependency in Hydroxyurea Inhibition of Erythroid Progenitor Growth. ASH Publications. [Link]
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Phthalates and Phthalate Alternatives Have Diverse Associations with Oxidative Stress and Inflammation in Pregnant Women. ResearchGate. [Link]
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The Neuroprotective Effect and Probable Mechanism of DL-3-n-Butylphthalide in Brain Diseases. Karger Publishers. [Link]
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Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. Bioorganic & Medicinal Chemistry. [Link]
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Ligustilide Suppresses Macrophage-Mediated Intestinal Inflammation and Restores Gut Barrier via EGR1-ADAM17. Semantic Scholar. [Link]
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DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress. Frontiers in Pharmacology. [Link]
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Neuroprotective effect and mechanism of butylphthalide after cerebral ischemia-reperfusion injury in rats. Termedia. [Link]
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In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDs. PubMed. [Link]
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Z-ligustilide ameliorated ultraviolet B-induced oxidative stress and inflammatory cytokine production in human keratinocytes through upregulation of Nrf2/HO-1 and suppression of NF-κB pathway. PubMed. [Link]
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Biology and chemistry of the inhibition of nitric oxide synthases by pteridine-derivatives as therapeutic agents. Medicinal Research Reviews. [Link]
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Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. MDPI. [Link]
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Dl-3-n-butylphthalide inhibits neuroinflammation by stimulating foxp3 and Ki-67 in an ischemic stroke model. PubMed. [Link]
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N-butyl-phthalide Plays a Neuroprotective Role by Blocking the TLR4/HMGB1 Pathway and Improves Mild Cogni. IMR Press. [Link]
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Application and prospects of butylphthalide for the treatment of neurologic diseases. Neural Regeneration Research. [Link]
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Safety Operating Guide
Navigating the Uncharted: A Senior Application Scientist's Guide to Handling Hydroxy Methoxyphthalides
For the diligent researcher, the synthesis and application of novel compounds is a journey into the unknown. This guide addresses the safe handling of a compound identified as 6-Hydroxy-7-methoxyphthalide, a potentially novel or infrequently referenced molecule. Initial searches for this specific chemical structure have yielded limited direct safety data. However, a closely related compound, 5-hydroxy-7-methoxyphthalide, has been described in the scientific literature. This guide will, therefore, provide a robust framework for the safe handling of such substituted phthalides, drawing upon established principles for related chemical classes and emphasizing a cautious approach in the absence of specific toxicological data.
Our core principle is to treat compounds of unknown toxicity with a high degree of caution. This directive is not merely procedural; it is a foundational element of a resilient safety culture.
Hazard Identification and Risk Assessment: The Phthalide Profile
Assumed Potential Hazards:
-
Skin and Eye Irritation: Aromatic compounds can be irritating upon contact with skin and eyes.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.
-
Unknown Systemic Effects: Due to the lack of specific toxicological data, the potential for systemic effects upon ingestion, inhalation, or absorption cannot be ruled out.
A thorough risk assessment should be conducted before any handling of the material. This involves evaluating the quantity of substance to be used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol generation.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A proactive approach to safety prioritizes engineering controls to minimize exposure, with Personal Protective Equipment (PPE) serving as the final, critical barrier.
Engineering Controls: Your First Line of Defense
All manipulations of solid this compound should be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood will protect the user from inhaling airborne particulates and vapors. For procedures with a high potential for aerosolization, a glove box may be a more appropriate containment solution.
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
Personal Protective Equipment (PPE): Your Essential Armor
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles for splash hazards. | Protects against splashes, dust, and aerosols. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile gloves. Consider double-gloving for extended handling periods or when handling solutions. | Provides a barrier against skin contact. Gloves must be inspected before use and disposed of immediately if contaminated. |
| Body Protection | A laboratory coat with long sleeves and buttoned cuffs. Consider a chemically resistant apron for larger quantities or splash risks. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if all work is performed within a certified chemical fume hood. For spill cleanup, a P100 respirator may be necessary. | The fume hood provides primary respiratory protection. A risk assessment will determine if additional respiratory protection is needed for non-routine tasks. |
Operational Plan: Step-by-Step Guidance for Safe Handling
A methodical approach to handling is crucial for minimizing risk.
Preparation and Weighing
-
Designate a Handling Area: Clearly demarcate the area within the fume hood where the compound will be handled.
-
Pre-weighing Preparation: Before introducing the compound, ensure all necessary equipment (spatulas, weigh boats, solvent, etc.) is inside the fume hood.
-
Weighing: If possible, weigh the compound directly into the reaction vessel to minimize transfer steps. Use a spatula appropriate for the quantity being handled to avoid generating dust.
-
Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces within the fume hood with a damp cloth or towel to avoid leaving residual powder.
Dissolution and Reaction
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Temperature Control: If the reaction is exothermic, have a cooling bath ready.
-
Closed System: Whenever possible, maintain a closed system to prevent the release of vapors.
Emergency Procedures: Planning for the Unexpected
Spills
-
Small Spills (in fume hood): Absorb with a suitable inert material (e.g., vermiculite, sand). Place the absorbed material into a sealed container for disposal. Clean the spill area with soap and water.
-
Large Spills (outside fume hood): Evacuate the immediate area. Alert your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without appropriate training and respiratory protection.
Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated consumables (gloves, weigh boats, paper towels), must be treated as hazardous waste.
-
Segregation: Keep all waste streams separate. Do not mix with non-hazardous waste.
-
Containment: Solid waste should be collected in a clearly labeled, sealed container. Liquid waste should be collected in a compatible, labeled waste container.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Disposal: Follow your institution's guidelines for the disposal of hazardous chemical waste. Consult your EHS department for specific instructions.
Conclusion: A Culture of Safety
The responsible handling of novel or poorly characterized compounds like this compound is a hallmark of scientific excellence. By integrating a cautious mindset with robust engineering controls, appropriate PPE, and well-defined operational and emergency plans, researchers can confidently explore new chemical frontiers while ensuring their own safety and the protection of their colleagues and the environment. Always consult your institution's safety professionals for guidance on specific procedures and regulatory compliance.
References
-
Notes 850. Lactones. Part VII2 The Synthesis of 5-Hydroxy- 7 -met hox yphthalide. RSC Publishing. Available at: [Link]
-
Phthalates Toxicity. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Phthalates: European regulation, chemistry, pharmacokinetic and related toxicity. PubMed. Available at: [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
